molecular formula C11H19NO2 B185507 tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate CAS No. 178172-25-3

tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B185507
CAS No.: 178172-25-3
M. Wt: 197.27 g/mol
InChI Key: JIGRKDDXGVKCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,3,4,5-tetrahydroazepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h6,8H,4-5,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGRKDDXGVKCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441714
Record name tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178172-25-3
Record name tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold and the Role of Boc Protection

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of saturated heterocycles is paramount for the development of novel therapeutics. Among these, the azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, has emerged as a privileged scaffold. Its conformational flexibility allows it to mimic β-turns and engage with biological targets in unique three-dimensional space, making it a valuable component in the design of drugs targeting the central nervous system (CNS), as well as anti-inflammatory and anti-cancer agents.[1]

This guide focuses on a key derivative, tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate , also commonly known as N-Boc-azepane or N-Boc-hexahydroazepine. This compound represents the foundational azepane core, where the nitrogen atom's reactivity is temporarily masked by a tert-butoxycarbonyl (Boc) protecting group.

The Boc group is a cornerstone of modern organic synthesis.[2] Its introduction renders the otherwise reactive secondary amine inert to a wide range of nucleophilic and basic conditions. Crucially, it can be removed under mild acidic conditions, often with volatile byproducts, allowing for the selective unmasking of the amine at a desired point in a synthetic sequence. This "on/off" control of reactivity makes N-Boc-azepane an indispensable building block for constructing more complex, pharmacologically active molecules.[3]

This document provides a comprehensive technical overview of the structure, synthesis, and application of this compound, designed for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental structure consists of the saturated seven-membered azepane ring N-substituted with the sterically bulky tert-butoxycarbonyl group.

Diagram 1: Chemical Structure of tert-Butyl azepane-1-carboxylate

Caption: Structure of tert-Butyl azepane-1-carboxylate.

The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name tert-butyl azepane-1-carboxylate[3]
Synonyms N-Boc-azepane, N-Boc-hexahydroazepine, N-Boc-hexamethyleneimine[3]
CAS Number 123387-52-0[3]
Molecular Formula C₁₁H₂₁NO₂[3]
Molecular Weight 199.29 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[4]
Purity ≥95%[5]
Storage 2-8°C, under inert atmosphere[4][6]

Structural Elucidation via Spectroscopic Methods

The identity and purity of tert-butyl azepane-1-carboxylate are routinely confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (in CDCl₃), the molecule exhibits characteristic signals corresponding to the protons of the Boc group and the azepane ring. Due to the conformational flexibility of the seven-membered ring and potential hindered rotation around the N-C(O) amide bond, some proton signals, particularly those on the carbons adjacent to the nitrogen (C2 and C7), may appear as broad multiplets.

  • δ ≈ 3.4 ppm (multiplet, 4H): These signals correspond to the methylene protons on the carbons alpha to the nitrogen atom (-N-CH₂ -).

  • δ ≈ 1.6-1.7 ppm (multiplet, 8H): This region contains the overlapping signals for the remaining methylene protons of the azepane ring (-CH₂-CH₂ -CH₂ -CH₂ -CH₂-).

  • δ ≈ 1.45 ppm (singlet, 9H): This sharp, intense singlet is the hallmark signal of the nine equivalent protons of the tert-butyl group of the Boc protector.[7]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule.

  • δ ≈ 155-156 ppm: The signal for the carbonyl carbon of the carbamate group (-N-C =O).[8]

  • δ ≈ 79-80 ppm: The quaternary carbon of the tert-butyl group (-O-C (CH₃)₃).[8]

  • δ ≈ 45-47 ppm: Signals corresponding to the two carbons of the azepane ring adjacent to the nitrogen (C H₂-N-C H₂).

  • δ ≈ 27-30 ppm: Resonances for the other four methylene carbons of the azepane ring.

  • δ ≈ 28.5 ppm: The intense signal from the three equivalent methyl carbons of the tert-butyl group (-C(C H₃)₃).[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under Electrospray Ionization (ESI) conditions, the molecule is typically observed as its protonated form [M+H]⁺.

  • Calculated m/z for [C₁₁H₂₁NO₂ + H]⁺: 200.1645

  • Calculated m/z for [C₁₁H₂₁NO₂ + Na]⁺: 222.1465

Fragments corresponding to the loss of the tert-butyl group (-57 Da) or the entire Boc group (-100 Da) are also commonly observed, further confirming the structure.

Synthesis Protocol and Mechanistic Rationale

The most direct and widely used method for the preparation of tert-butyl azepane-1-carboxylate is the N-protection of commercially available azepane (also known as hexamethyleneimine) using di-tert-butyl dicarbonate ((Boc)₂O).

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the azepane ring attacks one of the electrophilic carbonyl carbons of the (Boc)₂O. This addition forms an unstable tetrahedral intermediate. The intermediate then collapses, expelling a stable leaving group, tert-butyl carbonate. This leaving group is basic enough to deprotonate the now-positively charged nitrogen, yielding the final N-Boc protected product. The tert-butyl carbonate subsequently decomposes into carbon dioxide and tert-butanol. The presence of a mild base like triethylamine (Et₃N) or sodium carbonate (Na₂CO₃) is often used to neutralize the acid generated during the reaction and drive it to completion.[9]

Diagram 2: Synthesis Workflow of N-Boc-azepane

G Azepane Azepane (Hexamethyleneimine) Reaction N-Boc Protection Reaction Azepane->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction CrudeProduct Crude Reaction Mixture Reaction->CrudeProduct AqueousWorkup Aqueous Wash (e.g., H₂O, Brine) CrudeProduct->AqueousWorkup Drying Drying (e.g., MgSO₄ or Na₂SO₄) AqueousWorkup->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration FinalProduct tert-Butyl 2,3,4,5-tetrahydro- 1H-azepine-1-carboxylate Concentration->FinalProduct

Sources

The Enecarbamate Scaffold: A Technical Retrospective on tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate (CAS: 178172-25-3) is a seven-membered nitrogen heterocycle characterized by an internal enecarbamate functionality.[1][2] Unlike its allylic isomer (2,3,4,7-tetrahydro), the 2,3,4,5-isomer possesses a double bond conjugated with the nitrogen lone pair (N-C=C), conferring unique electronic properties that make it a "privileged scaffold" in Diversity-Oriented Synthesis (DOS).

Historically, the synthesis of medium-sized rings (7-9 members) was plagued by entropic penalties and transannular strain. The discovery and efficient production of this molecule are inextricably linked to the advent of Ring-Closing Metathesis (RCM) in the mid-1990s. It stands as a testament to the power of Ruthenium-based catalysis to overcome the kinetic barriers of medium-ring formation.

Part 1: Historical Genesis & Discovery

The Pre-Metathesis Era: The Medium-Ring Challenge

Before the 1990s, constructing a tetrahydroazepine core was synthetically arduous. Traditional methods relied on:

  • Beckmann Rearrangement: Expansion of cyclohexanone oximes.

  • Schmidt Reaction: Acid-catalyzed insertion of hydrazoic acid.

  • Dieckmann Condensation: Intramolecular cyclization of diesters.

These methods often required harsh conditions (strong acids, high heat) incompatible with sensitive protecting groups like the tert-butyl carbamate (Boc). Consequently, the N-Boc-tetrahydroazepine scaffold was largely inaccessible for delicate medicinal chemistry applications.

The RCM Revolution (1995–2005)

The "discovery" of this specific molecule is not attributed to a single isolation event from nature but to its emergence as a benchmark substrate for Grubbs' Catalysts .

  • 1995-1998: The introduction of Grubbs I (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) allowed for the cyclization of dienes. Researchers found that N-Boc-N-allyl-4-pentenylamine could be cyclized to form the azepine ring.

  • The Isomerization Nuance: The initial product of this RCM is typically the 2,3,4,7-tetrahydro isomer (the allylic carbamate). However, researchers observed that under specific conditions—particularly with higher catalyst loading or prolonged heating—the double bond migrates into conjugation with the nitrogen, yielding the thermodynamically more stable 2,3,4,5-tetrahydro isomer (the enecarbamate).

This molecule thus represents a "thermodynamic sink" in the metathesis landscape, often sought after for its stability and specific reactivity profile.

Part 2: Mechanistic & Synthetic Deep Dive

The Isomerization Pathway

The formation of the 2,3,4,5-isomer involves a ruthenium-hydride mediated migration. While the RCM cycle produces the kinetic product (2,3,4,7-), decomposition of the Grubbs catalyst generates [Ru]-H species which catalyze the isomerization.

DOT Diagram: RCM and Isomerization Mechanism

RCM_Mechanism Precursor Diene Precursor (N-Boc-N-allyl-4-pentenylamine) Ru_Carbene Ru-Carbene Initiation Precursor->Ru_Carbene Grubbs Cat. Metallacycle Ruthenacyclobutane Intermediate Ru_Carbene->Metallacycle - Ethylene Kinetic_Prod Kinetic Product (2,3,4,7-tetrahydro) Metallacycle->Kinetic_Prod Reductive Elim. Ru_H [Ru]-H Species (Isomerization Cat.) Kinetic_Prod->Ru_H Catalyst Decomp. Thermo_Prod Thermodynamic Product (2,3,4,5-tetrahydro) ENECARBAMATE Kinetic_Prod->Thermo_Prod Isomerization (Migration of C=C) Ru_H->Thermo_Prod Catalysis

Caption: The conversion of the diene precursor to the 2,3,4,5-tetrahydroazepine via RCM and subsequent Ruthenium-hydride induced isomerization.

Experimental Protocol: Synthesis via RCM

This protocol describes the synthesis of the 2,3,4,7-isomer followed by intentional isomerization to the 2,3,4,5-isomer.

Reagents:

  • Diene Precursor: tert-butyl allyl(pent-4-en-1-yl)carbamate

  • Catalyst: Grubbs II (2nd Generation)[3]

  • Solvent: Dichloromethane (DCM), anhydrous

  • Additive: 10 mol% RuClH(CO)(PPh3)3 (optional, to force isomerization)

Step-by-Step Methodology:

  • Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous degassed DCM (0.05 M concentration). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization (ADMET).

  • Initiation: Add Grubbs II catalyst (2-5 mol%) in one portion under an inert atmosphere (Ar or N2).

  • Reflux: Heat the mixture to reflux (40°C) for 2–4 hours.

    • Checkpoint: TLC will show the disappearance of the diene and appearance of the 2,3,4,7-isomer.

  • Isomerization (The Critical Step):

    • Method A (Spontaneous): Continue refluxing for 24-48 hours. The residual Ru-hydride species will slowly isomerize the double bond.

    • Method B (Chemical): Add RhCl(PPh3)3 or a specific Ru-hydride catalyst and heat to reflux for 6 hours to quantitatively convert the 2,3,4,7-isomer to the 2,3,4,5-tetrahydro enecarbamate.

  • Purification: Concentrate the solvent. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1). The enecarbamate typically elutes later than the allylic isomer due to increased polarity from conjugation.

Part 3: Applications in Drug Discovery

The this compound scaffold is a versatile intermediate.[4]

Functionalization of the Enecarbamate

The enecarbamate moiety (N-C=C) is electronically amphoteric, allowing unique functionalization not possible with the allylic isomer:

  • Electrophilic Attack at C3 (Beta-position): Reaction with electrophiles (after lithiation) or hydroboration.

  • Nucleophilic Attack at C2 (Alpha-position): Under acidic conditions, the enecarbamate forms an N-acyliminium ion, which traps nucleophiles. This is used to install substituents at the 2-position, crucial for peptidomimetics.

Synthesis of Polyhydroxylated Azepanes

This molecule is a direct precursor to conduramine analogues and sugar mimics (iminosugars).

  • Workflow: 2,3,4,5-tetrahydroazepine

    
    Upjohn Dihydroxylation (OsO4)
    
    
    
    cis-diol.
  • These polyhydroxylated azepanes act as glycosidase inhibitors, relevant for diabetes and lysosomal storage disorder research.

Comparison of Synthetic Routes
MethodKey ReagentsYieldSelectivity (Isomer)Notes
RCM (Standard) Grubbs I/II, DCM85-95%Kinetic (2,3,4,7)Requires isomerization step for 2,3,4,5.
RCM (Modified) Grubbs II + Ru-H80-90%Thermodynamic (2,3,4,5)One-pot synthesis of the enecarbamate.
Ring Expansion Cyclopropanated enamine40-60%MixedOlder method, poor atom economy.

Part 4: Physical Data & Safety

Chemical Identity:

  • IUPAC Name: tert-butyl 2,3,4,5-tetrahydroazepine-1-carboxylate[1][4][5]

  • CAS: 178172-25-3[1][2]

  • Molecular Formula: C11H19NO2[1][2][4]

  • Molecular Weight: 197.27 g/mol [2]

Physical Properties:

  • Appearance: Colorless to pale yellow oil.

  • Solubility: Soluble in DCM, THF, EtOAc, Methanol. Insoluble in water.

  • Stability: Stable at room temperature.[6] The enecarbamate double bond is sensitive to strong acids (hydrolysis to ketone/aldehyde).

Safety Considerations:

  • Hazards: Irritant (Skin/Eye).

  • Handling: Use in a fume hood. Avoid inhalation of vapors.

  • Ru Residue: Products derived from RCM often contain Ruthenium traces. For biological testing, use a scavenger (e.g., activated carbon, silica-thiol) to reduce metal content below 10 ppm.

References

  • Ring-Closing Metathesis Synthesis of N-Boc-3-pyrroline (and related heterocycles). Source: Organic Syntheses, 2003, 80, 85. URL:[Link] (Foundational protocol for RCM of N-Boc dienes).

  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Source: ResearchGate (Abstract/Snippet). URL:[Link] (Describes the formation of the kinetic isomer).

  • Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Source: Molecules, 2005.[7] URL:[Link] (Mechanistic insight into Grubbs-mediated isomerization).

  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Source: White Rose eTheses Online. URL:[Link] (Detailed application of the 2,3,4,5-tetrahydroazepine scaffold).

Sources

The Azepine Scaffold: Unlocking Biological Potential via tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is not a final pharmaceutical product; it is a privileged scaffold precursor . In the hierarchy of medicinal chemistry, this molecule serves as a "linchpin" intermediate—a stable, lipophilic, seven-membered ring system that allows researchers to access complex bioactive architectures, particularly iminosugars (glycosidase inhibitors) and peptidomimetics .

This technical guide addresses the molecule's latent biological potential.[1] It details how to transform this pharmacologically inert building block into potent inhibitors of HIV protease,


-galactosidase, and kinases, focusing on the critical "activation" steps: Ring-Closing Metathesis (RCM) and stereoselective functionalization.

Molecular Profile & Structural Logic

To understand the biological utility of this molecule, one must analyze its structural features which dictate its reactivity and binding potential in active sites.

FeatureChemical LogicBiological Implication
Boc-Protection tert-Butyloxycarbonyl group on Nitrogen.[2]Lipophilicity & Inertness: Renders the amine non-basic and the molecule cell-permeable during synthesis. Must be removed (TFA/HCl) to unleash the H-bond donor capability of the secondary amine.
7-Membered Ring Azepane/Azepine core.Conformational Flexibility: Mimics the transition states of saccharide hydrolysis (half-chair/twist-boat) better than rigid 6-membered piperidines.
C6-C7 Unsaturation Isolated double bond (in the 2,3,4,5-tetrahydro isomer).Functionalization Handle: The olefin is the site of "biological activation." It allows for stereocontrolled dihydroxylation, epoxidation, or hydrogenation to install polar pharmacophores.
The "Latent Activity" Concept

In its native state, the molecule shows negligible binding affinity (


) for most targets due to the bulky, hydrophobic Boc group. Its "activity" is defined by its synthetic divergence .

G Start tert-Butyl 2,3,4,5-tetrahydro- 1H-azepine-1-carboxylate (Inert Scaffold) Path1 Dihydroxylation (OsO4) Start->Path1 Path2 Epoxidation (mCPBA) Start->Path2 Path3 Peptide Coupling Start->Path3 Target1 Polyhydroxylated Azepanes (Glycosidase Inhibitors) Path1->Target1 Mimics Transition State Target2 Azepine-Peptidomimetics (Protease Inhibitors) Path2->Target2 Scaffold Constraint Target3 Balanol Analogues (Kinase Inhibitors) Path3->Target3 ATP Binding Site

Figure 1: The Divergent Synthesis Map. The central scaffold (Blue) is transformed into three distinct therapeutic classes via specific chemical activations.

Primary Biological Application: Glycosidase Inhibition[3]

The most authoritative application of this scaffold is the synthesis of Polyhydroxylated Azepanes . These compounds mimic monosaccharides but contain a nitrogen atom in the ring.

Mechanism of Action

Glycosidases (enzymes that break down carbohydrates) proceed through an oxocarbenium ion transition state.

  • Charge Mimicry: Upon deprotection, the secondary amine of the azepine becomes protonated (

    
    ) at physiological pH.
    
  • Electrostatics: This positive charge mimics the positive charge of the oxocarbenium ion intermediate of sugar hydrolysis.

  • Affinity: The enzyme binds the azepane inhibitor tightly, stalling the catalytic cycle.

Key Therapeutic Targets:

  • 
    -Galactosidase:  Inhibition treats lysosomal storage disorders (e.g., GM1 gangliosidosis) via chaperone therapy.
    
  • 
    -Glucosidase:  Inhibition manages Type 2 Diabetes (blunting glucose spikes).
    

Experimental Protocol: "Activation" of the Scaffold

Note: This protocol synthesizes the core scaffold via Ring-Closing Metathesis (RCM) and functionalizes it toward a bioactive diol.

Phase A: Synthesis of the Scaffold (RCM)

Objective: Create the 7-membered ring with the critical C6-C7 double bond.

  • Reagents:

    
    -Boc-diallylamine (or specific alkenyl precursor), Grubbs II Catalyst, Dichloromethane (DCM).
    
  • Setup: Flame-dried round-bottom flask, Argon atmosphere.

  • Procedure:

    • Dissolve precursor (0.1 M) in anhydrous DCM. High dilution is critical to prevent polymerization.

    • Add Grubbs II catalyst (2-5 mol%).

    • Reflux for 12–24 hours.[3] Monitor by TLC (disappearance of acyclic diene).

    • Quenching: Add activated charcoal or DMSO to sequester the Ruthenium catalyst. Filter through Celite.

    • Purification: Flash chromatography (Hexanes/EtOAc).

    • Yield: Expect 85–95% of tert-butyl 2,3,4,7-tetrahydro-1H-azepine-1-carboxylate (isomerization to the conjugated 2,3,4,5-tetrahydro form may require base catalysis, e.g., RhCl3 or KOtBu).

Phase B: Stereoselective Dihydroxylation (The Bio-Activation)

Objective: Install hydroxyl groups to mimic sugar stereochemistry.

  • Reagents:

    
     (catalytic), NMO (oxidant), Acetone/Water (10:1).
    
  • Procedure:

    • Dissolve the azepine scaffold in Acetone/Water.

    • Add NMO (1.2 equiv) and

      
       (2.5% wt in tBuOH).
      
    • Stir at room temperature for 12 hours. The solution typically turns dark.

    • Quench: Add saturated

      
       (sodium sulfite) to reduce residual osmium.
      
    • Extraction: Extract with EtOAc (x3).

  • Result: A cis-diol azepane.

  • Deprotection (Final Step): Treat with 4M HCl in Dioxane. The resulting salt is the bioactive glycosidase inhibitor .

Advanced Application: Peptidomimetics

Beyond sugars, this scaffold is used to constrain peptide backbones. In drug design, linear peptides often have poor bioavailability and rapid metabolism.

  • Turn Inducers: Incorporating the this compound core into a peptide chain forces the peptide into a specific "turn" conformation (e.g.,

    
    -turn).
    
  • Case Study (Balanol): The fungal metabolite Balanol is a potent Protein Kinase C (PKC) inhibitor. The core of Balanol is a hexahydroazepine. Synthetic analogues derived from our title molecule have shown nanomolar activity against PKC, useful in cancer research.

Comparative Activity Data (Derived Analogues)

The following table illustrates the activity of derivatives synthesized directly from the title scaffold.

Derivative TypeTarget Enzyme

/

Biological Outcome
Unfunctionalized Core General Screening

Inactive (Baseline)
(3R,4R)-Dihydroxyazepane

-Glucosidase

Moderate Inhibition
Tetrahydroxyazepane

-Galactosidase

Potent Inhibition (Lysosomal Chaperone Potential)
Balanol Analogue (Azepine) Protein Kinase C

High Potency (Antitumor)

Synthesis Workflow Diagram

This DOT diagram visualizes the critical path from the raw scaffold to the bioactive "sugar mimic."

SynthesisPath Precursor Acyclic Diene Precursor (N-Boc-bis-alkenyl amine) RCM_Step Ring-Closing Metathesis (Grubbs II Catalyst) Precursor->RCM_Step Scaffold tert-Butyl 2,3,4,5-tetrahydro- 1H-azepine-1-carboxylate (THE SCAFFOLD) RCM_Step->Scaffold Cyclization Oxidation Upjohn Dihydroxylation (OsO4 / NMO) Scaffold->Oxidation Stereoselective Oxidation Intermediate cis-Dihydroxy-N-Boc-Azepane Oxidation->Intermediate Deprotection Acid Hydrolysis (TFA or HCl) Intermediate->Deprotection FinalDrug Polyhydroxylated Azepane (Active Glycosidase Inhibitor) Deprotection->FinalDrug Bio-activation

Figure 2: The synthetic trajectory from acyclic precursor to bioactive iminosugar, highlighting the central role of the azepine carboxylate.

References

  • Synthesis of Polyhydroxylated Azepanes: Behr, J. B., et al. (2014). "Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors." Bioorganic Chemistry.

  • RCM Methodologies for Azepines: Grubbs, R. H., et al. (2006). "Olefin Metathesis: The Early Days." Angewandte Chemie International Edition. (Foundational reference for the RCM protocol described).
  • Azepines as Protease Inhibitors: Researchers at Journal of Organic Chemistry have detailed the synthesis of tetrahydroazepines via silyl-aza-Prins cyclization as alternatives to RCM.

  • Biological Profiling of Azepine Scaffolds: "Synthesis and Medicinal Uses of Azepines." Pharmaguideline.

  • Kinase Inhibition (Balanol Analogues): Koide, K., et al. (1995).[4] "Molecular design and biological activity of potent and selective protein kinase inhibitors related to balanol." Chemistry & Biology.

Sources

"tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Utility and Mechanistic Diversity of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate in Modern Drug Discovery

This guide provides an in-depth analysis of this compound, a pivotal heterocyclic building block in contemporary medicinal chemistry. Rather than possessing a defined mechanism of action itself, its significance lies in its role as a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules with diverse therapeutic applications. This document will explore the synthetic utility of this compound and detail the mechanisms of action of the potent derivatives it enables, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1][2] Its three-dimensional structure allows for the presentation of substituents in distinct vectors, enabling fine-tuning of interactions with biological targets. The incorporation of the azepane motif has led to the development of numerous FDA-approved drugs for a variety of diseases.[2] this compound, also known as N-Boc-azepane, is a key intermediate in the synthesis of many of these complex molecules.[3] The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions, allowing for further functionalization of the azepine nitrogen.

Physicochemical Properties and Synthesis of this compound

CAS Number: 178172-25-3[4] Molecular Formula: C11H19NO2[4] Molecular Weight: 197.27 g/mol

The synthesis of this compound is not detailed in the provided search results, but it is commercially available from various suppliers.[4] Generally, the synthesis of N-Boc protected heterocycles involves the reaction of the parent heterocycle with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Role as a Pharmaceutical Intermediate and Mechanisms of Action of Derivatives

The true value of this compound is realized in its conversion to a multitude of bioactive compounds. The following sections will delve into the mechanisms of action of prominent classes of derivatives synthesized from this versatile building block.

PARP-1 Inhibitors for Oncology

Derivatives of the tetrahydro-spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol class, synthesized from precursors related to the title compound, have emerged as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[5]

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical mechanism for repairing single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (a common feature of BRCA1/2 mutated cancers), the inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks. These breaks are converted to double-strand breaks during DNA replication, which cannot be repaired in the absence of a functional homologous recombination pathway, ultimately leading to cell death through a process known as synthetic lethality.[5]

One such derivative, compound 11b from a recent study, demonstrated potent anti-proliferative effects against A549 lung cancer cells with an IC50 of 1.95 µM and a PARP-1 inhibitory activity with an IC50 of 19.24 nM.[5] Mechanistic studies showed that this compound effectively induced apoptosis and reduced the biosynthesis of PAR, a product of PARP-1 activity.[5]

PARP1_Inhibition cluster_0 Normal Cell (Functional HR) cluster_1 Cancer Cell (Deficient HR) + PARP Inhibitor DNA_SSB Single-Strand DNA Break PARP1 PARP-1 DNA_SSB->PARP1 recruits BER Base Excision Repair PARP1->BER activates DNA_Repaired DNA Repaired BER->DNA_Repaired DNA_SSB_cancer Single-Strand DNA Break PARP1_cancer PARP-1 DNA_SSB_cancer->PARP1_cancer DSB Double-Strand Break (at replication fork) DNA_SSB_cancer->DSB unrepaired BER_blocked BER Blocked PARP1_cancer->BER_blocked PARP_Inhibitor Azepane-derived PARP Inhibitor PARP_Inhibitor->PARP1_cancer inhibits Apoptosis Apoptosis DSB->Apoptosis leads to

Mechanism of PARP-1 Inhibition and Synthetic Lethality.
Monoamine Transporter Inhibitors for Neuropsychiatric Disorders

N-benzylated bicyclic azepanes, derived from chiral azepane scaffolds, have been identified as potent inhibitors of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6]

Monoamine transporters are responsible for the reuptake of neurotransmitters (norepinephrine, dopamine, and serotonin) from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling. Inhibition of these transporters increases the concentration and duration of action of these neurotransmitters in the synapse. This modulation of monoaminergic neurotransmission is a well-established therapeutic strategy for the treatment of depression, anxiety, and other neuropsychiatric disorders.

A specific N-benzylated azepane derivative, (R,R)-1a , was found to be a potent inhibitor of NET and DAT with IC50 values below 100 nM, and also showed inhibitory activity at the σ-1 receptor (IC50 ≈ 110 nM).[6] This multi-target profile suggests potential applications in complex neuropsychiatric conditions.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters (NT) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Transporter Monoamine Transporter (DAT/NET) Synaptic_Cleft->Transporter NT reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor NT binds Signal Signal Transduction Postsynaptic_Receptor->Signal Azepane_Inhibitor Azepane-derived Inhibitor Azepane_Inhibitor->Transporter inhibits

Action of Azepane-derived Monoamine Transporter Inhibitors.

Experimental Protocols

To provide practical insights for researchers, the following are representative, generalized protocols for assessing the activity of azepane-derived compounds.

PARP-1 Inhibition Assay (HTS Colorimetric)

This protocol describes a high-throughput colorimetric assay to screen for PARP-1 inhibitors.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. Inhibition of PARP-1 results in a reduced signal.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

  • Compound Addition: Add the azepane-derived test compounds at various concentrations to the wells. Include a known PARP-1 inhibitor as a positive control and a vehicle control (e.g., DMSO) as a negative control.

  • Enzyme Reaction: Add a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ to each well. Incubate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unreacted reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

  • Signal Development: Wash the plate again and add a TMB substrate. The HRP will catalyze the conversion of TMB to a colored product.

  • Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PARP1_Assay_Workflow start Start plate_coating Coat 96-well plate with histones start->plate_coating washing1 Wash plate plate_coating->washing1 add_compounds Add test compounds, positive control, and vehicle control washing1->add_compounds add_reaction_mix Add PARP-1 enzyme, activated DNA, and biotinylated NAD+ add_compounds->add_reaction_mix incubation Incubate for 1 hour add_reaction_mix->incubation washing2 Wash plate incubation->washing2 add_streptavidin_hrp Add Streptavidin-HRP washing2->add_streptavidin_hrp incubation2 Incubate for 30 mins add_streptavidin_hrp->incubation2 washing3 Wash plate incubation2->washing3 add_tmb Add TMB substrate washing3->add_tmb measure_absorbance Measure absorbance at 450 nm add_tmb->measure_absorbance data_analysis Calculate % inhibition and IC50 measure_absorbance->data_analysis end End data_analysis->end

Generalized Workflow for a PARP-1 Inhibition Assay.

Data Summary: Bioactivity of Azepane Derivatives

The following table summarizes the reported bioactivities of various compounds derived from azepane-related scaffolds.

Derivative ClassTarget(s)Key CompoundBioactivity (IC50)Therapeutic Area
Tetrahydro-spiro[benzo[c]azepine-1,1'-cyclohexan]-5-olPARP-111b 19.24 nM (enzyme), 1.95 µM (A549 cells)Oncology
N-benzylated bicyclic azepaneNET, DAT, σ-1R(R,R)-1a < 100 nM (NET, DAT), ~110 nM (σ-1R)Neuropsychiatric Disorders

Conclusion

This compound is a quintessential example of a high-value synthetic intermediate in modern drug discovery. While it does not exhibit a specific mechanism of action on its own, its structural features make it an ideal starting point for the synthesis of a diverse range of complex molecules with significant therapeutic potential. The ability to generate potent and selective inhibitors of key biological targets such as PARP-1 and monoamine transporters underscores the importance of this azepane scaffold. Further exploration of derivatives based on this core structure holds considerable promise for the development of novel therapeutics for a wide spectrum of human diseases.

References

  • Biosynce. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine Cas 1701-57-1.
  • National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central.
  • National Institutes of Health. (n.d.). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors.
  • LookChem. (n.d.). This compound.
  • MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][5][7][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.).
  • Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[7][8]benzo[f]thiazepines. (n.d.). Retrieved from

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine.
  • ResearchGate. (n.d.). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues.
  • Biosynth. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | 1701-57-1 | FT139939.
  • ACS Publications. (n.d.). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

Sources

"tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate safety and handling"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate Safety, Synthesis, and Handling Protocols for Drug Discovery

Executive Summary

This compound (CAS: 178172-25-3) is a critical seven-membered nitrogen heterocycle used as a scaffold in the development of peptidomimetics and CNS-active agents (e.g., serotonergic modulators). Chemically, it is a cyclic enecarbamate , characterized by a double bond adjacent to the nitrogen atom (C6–C7 unsaturation).

This structural feature confers unique reactivity but also significant instability. Unlike simple secondary amines, this compound is prone to acid-catalyzed hydrolysis and oxidative degradation . This guide provides a self-validating framework for the synthesis, storage, and handling of this intermediate, ensuring reproducibility in high-stakes research environments.

Part 1: Chemical Identity & Physiochemical Profile

PropertySpecification
IUPAC Name This compound
Common Name N-Boc-2,3,4,5-tetrahydroazepine; N-Boc-∆1-azepine
CAS Number 178172-25-3
Molecular Formula C₁₁H₁₉NO₂
Molecular Weight 197.28 g/mol
Structure Class Cyclic Enecarbamate (7-membered ring)
Physical State Colorless to pale yellow oil (low melting solid upon high purity)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Impurities N-Boc-azepan-2-one (oxidation product); 6-aminohexanal (hydrolysis product)

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Note: While specific SDS data for this intermediate is limited in public repositories, the following profile is derived from Structure-Activity Relationships (SAR) of analogous cyclic enecarbamates and standard industrial hygiene protocols.

Core Hazards
  • Hydrolysis Risk (Critical): The C6=C7 double bond activates the nitrogen, but also makes the molecule an "enamine equivalent." Upon contact with trace acid and moisture, it hydrolyzes rapidly to form 6-oxohexylcarbamic acid (unstable) which decarboxylates to 6-aminohexanal .

    • Operational Implication: Never use acidic deuterated chloroform (CDCl₃) for NMR without neutralization (K₂CO₃).

  • Skin/Eye Irritation: Classified as Category 2 Irritant (H315, H319) .[1] The lipophilic Boc group facilitates dermal absorption.

  • Respiratory Sensitization: Potential respiratory irritant (H335).[1] Handle strictly within a fume hood.[2]

Handling Decision Tree

HandlingSafety Start Start: Handling N-Boc-Tetrahydroazepine CheckState Check Physical State (Color/Viscosity) Start->CheckState Clear Clear/Pale Yellow Oil CheckState->Clear Degraded Dark/Cloudy/Precipitate CheckState->Degraded NMR Validation: 1H NMR (C6D6) Clear->NMR Purify Purification Required (Neutral Alumina Filtration) Degraded->Purify Use Proceed to Reaction (Inert Atmosphere) NMR->Use Alkene peak present NMR->Purify Aldehyde peak visible Purify->NMR Retest

Figure 1: Decision logic for assessing compound integrity prior to use.

Part 3: Synthesis & Experimental Protocols

The most robust route to this scaffold is Ring-Closing Metathesis (RCM) followed by Isomerization . Direct RCM of dienes typically yields the ∆4 isomer, which must be isomerized to the thermodynamic ∆6 (enecarbamate) product.

Protocol A: Synthesis via RCM and Isomerization

Reagents:

  • Precursor:N,N-Bis(3-butenyl)carbamate (formed from N-Boc-amine alkylation).

  • Catalyst: Grubbs II (2nd Generation).

  • Isomerization Agent: RuHCl(CO)(PPh₃)₃ or base-catalyzed migration.

Step-by-Step Workflow:

  • RCM Reaction:

    • Dissolve N,N-bis(3-butenyl)carbamate (1.0 equiv) in anhydrous DCM (0.01 M dilution to prevent oligomerization).

    • Add Grubbs II catalyst (2-5 mol%).

    • Reflux for 12–24 hours under Argon.

    • Result: Formation of tert-butyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (∆4 isomer).

  • Isomerization (The Critical Step):

    • The ∆4 isomer is kinetically favored but less stable.

    • Treat the crude RCM product with 5 mol% RuHCl(CO)(PPh₃)₃ in Toluene at 80°C.

    • Mechanism: The double bond migrates into conjugation with the Nitrogen lone pair (enecarbamate formation).

    • Endpoint: Monitor by NMR. Disappearance of multiplet at δ 5.7 (∆4) and appearance of enamine doublet/multiplet at δ 6.4 (∆6).

  • Purification:

    • Flash chromatography on neutralized silica (pre-treated with 1% Et₃N/Hexanes). Acidic silica will destroy the product.

Protocol B: Self-Validating Storage System

To ensure trust in your reagent, adopt this storage protocol:

  • Vessel: Amber glass vial with Teflon-lined septum.

  • Atmosphere: Argon backfill (Balloon or Glovebox).

  • Stabilizer: Add a few grains of activated Potassium Carbonate (K₂CO₃) to the vial. This acts as a solid-phase acid scavenger, preventing autocatalytic hydrolysis.

  • Temperature: Store at -20°C.

Part 4: Quality Control & Data Visualization

NMR Validation Table

When validating CAS 178172-25-3, look for these specific diagnostic signals. Note: Shifts may vary slightly by solvent; C6D6 is recommended over CDCl3 to prevent degradation.

Proton PositionChemical Shift (δ ppm)MultiplicityDiagnostic Value
C6-H (Enamine) 6.20 – 6.50 Doublet of tripletsPrimary Indicator of Integrity. Loss indicates hydrolysis.
C7-H (Enamine) 4.80 – 5.10 MultipletConfirms unsaturation next to Nitrogen.
Boc-CH3 1.45Singlet (9H)Standard reference.
C2-H2 3.40 – 3.60Triplet/MultipletAlpha-protons (saturated side).
Aldehyde (-CHO) 9.70 – 9.80SingletImpurity Flag. Indicates ring opening (hydrolysis).
Reaction Pathway Diagram

SynthesisPathway Precursor N,N-bis(but-3-enyl)carbamate (Acyclic Diene) RCM_Step RCM (Grubbs II) - Ethylene Precursor->RCM_Step Kinetic_Prod ∆4-Tetrahydroazepine (Kinetic Product) RCM_Step->Kinetic_Prod Isom_Step Ru-Hydride / Heat Isomerization Kinetic_Prod->Isom_Step Final_Prod N-Boc-2,3,4,5-tetrahydroazepine (Thermodynamic Enecarbamate) Isom_Step->Final_Prod

Figure 2: Synthetic pathway transforming acyclic dienes into the target enecarbamate via RCM and isomerization.

Part 5: Emergency Response

  • Spill: Absorb with inert vermiculite. Do not use acidic absorbents (clay) as this may release fumes from rapid decomposition.

  • Eye Contact: Rinse immediately with water for 15 minutes.[2] The Boc-amine nature suggests basicity; however, the hydrolysis product (aldehyde) is the primary irritant.

  • Fire: Use CO₂, dry chemical, or foam.[2] Water spray may hydrolyze the compound, potentially spreading contamination.

References

  • Environmental Protection Agency (EPA). (2025).[3] Chemical Details: this compound (CAS 178172-25-3).[3] CompTox Chemicals Dashboard. Link

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450. (Foundational text for RCM protocols used in Protocol A).
  • Plaquevent, J. C., et al. (2001). Synthesis of cyclic enecarbamates via Ring Closing Metathesis. Organic Letters.
  • PubChem. (2025).[4] Compound Summary: 2,3,4,5-Tetrahydro-1H-azepine derivatives.[5][4][6][7][8][9] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate .

This compound is a critical seven-membered cyclic enecarbamate intermediate, widely used in the synthesis of peptidomimetics, azepane-based alkaloids, and as a "privileged scaffold" in fragment-based drug discovery. Its value lies in the reactive enecarbamate double bond (C6–C7), which serves as a handle for functionalization via hydroboration, epoxidation, or cyclopropanation.

Executive Summary & Strategic Analysis

The target molecule, This compound (also known as N-Boc-2,3,4,5-tetrahydroazepine), is a seven-membered heterocycle containing a single double bond conjugated to the nitrogen atom (enecarbamate).

While Ring-Closing Metathesis (RCM) is a popular route for substituted azepines, it often yields the 2,3,4,7-tetrahydro isomer (isolated double bond), requiring a subsequent and sometimes difficult isomerization step. For the unsubstituted parent scaffold, the Reductive Dehydration of Caprolactam is the superior "Gold Standard" approach. It is more scalable, cost-effective, and avoids heavy metal contamination (Ruthenium) associated with metathesis catalysts.

Retrosynthetic Logic

The synthesis is designed around a three-step sequence starting from the abundant commodity chemical


-caprolactam :
  • Nitrogen Activation: Conversion of the lactam to an imide-like N-Boc species to lower the pKa of the

    
    -protons and facilitate reduction.
    
  • Partial Reduction: Controlled hydride addition to the carbonyl to form a stable hemiaminal intermediate.

  • Elimination: Dehydration of the hemiaminal to install the endocyclic double bond.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the chemical transformation and the critical transition states/intermediates.

G cluster_mech Mechanistic Insight Start ε-Caprolactam (Starting Material) Step1 Step 1: N-Protection (Boc2O, DMAP) Start->Step1 Inter1 N-Boc-Caprolactam (Stable Solid) Step1->Inter1 Step2 Step 2: Partial Reduction (DIBAL-H, -78°C) Inter1->Step2 Inter2 N-Boc-2-hydroxyazepane (Hemiaminal) Step2->Inter2 Step3 Step 3: Elimination (MsCl, Et3N) Inter2->Step3 Product TARGET: N-Boc-2,3,4,5-tetrahydroazepine Step3->Product MechanisticNote Hemiaminal stability is key. Avoid acid workup in Step 2 to prevent ring opening.

Figure 1: Synthetic workflow from Caprolactam to the N-Boc-tetrahydroazepine target.

Detailed Protocol: The Caprolactam Reduction Route

Phase 1: Synthesis of N-(tert-Butoxycarbonyl)-ε-caprolactam

Rationale: The amide proton of caprolactam is not acidic enough for direct alkylation without strong bases. Using DMAP as a nucleophilic catalyst allows for mild protection with Boc anhydride.

Reagents:

  • 
    -Caprolactam (11.3 g, 100 mmol)
    
  • Di-tert-butyl dicarbonate (

    
    ) (24.0 g, 110 mmol, 1.1 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (1.2 g, 10 mmol, 0.1 equiv)

  • Triethylamine (

    
    ) (15.3 mL, 110 mmol, 1.1 equiv)
    
  • Dichloromethane (DCM) (100 mL)

Procedure:

  • Dissolve caprolactam,

    
    , and DMAP in dry DCM (100 mL) in a 250 mL round-bottom flask.
    
  • Add

    
     portion-wise at 0°C.
    
  • Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Evolution of

    
     is minimal as this is an acylation, not a carbonate decomposition.
    
  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove DMAP/Et3N, followed by saturated

    
     (50 mL) and brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: The residue usually solidifies. Recrystallize from hexanes/ethyl acetate if necessary.

    • Expected Yield: >90% (White crystalline solid).

Phase 2: Partial Reduction to N-Boc-2-hydroxyazepane

Rationale: This is the most critical step. Using DIBAL-H at low temperature (-78°C) ensures hydride delivery stops at the tetrahedral intermediate (hemiaminal) stage. Higher temperatures will lead to ring-opening to the amino-aldehyde or over-reduction to the azepane.

Reagents:

  • N-Boc-caprolactam (10.65 g, 50 mmol)

  • DIBAL-H (1.0 M in hexanes or toluene) (60 mL, 60 mmol, 1.2 equiv)

  • Anhydrous THF (150 mL)

  • Quench: Rochelle's Salt (Potassium sodium tartrate) saturated solution.

Procedure:

  • Dissolve N-Boc-caprolactam in anhydrous THF (150 mL) under Argon/Nitrogen atmosphere.

  • Cool the solution to -78°C (Dry ice/acetone bath). Ensure the temperature equilibrates for 15 mins.

  • Add DIBAL-H solution dropwise via syringe pump or addition funnel over 30 minutes. Maintain internal temperature below -70°C.

  • Stir at -78°C for 2 hours. Monitor by TLC (the starting material spot should disappear; the product is a polar spot that stains with anisaldehyde).

  • Critical Quench (Rochelle's Salt Method):

    • While still at -78°C, add methanol (5 mL) dropwise to quench excess hydride.

    • Add saturated aqueous Rochelle's salt solution (100 mL).

    • Remove the cooling bath and allow the mixture to warm to RT.

    • Vigorous Stirring: Stir the biphasic mixture vigorously for 2–4 hours until the two layers become clear and the aluminum emulsion breaks completely.

  • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Result: A colorless viscous oil (N-Boc-2-hydroxyazepane). Used directly in the next step without column chromatography to prevent decomposition.

Phase 3: Dehydration to N-Boc-2,3,4,5-tetrahydro-1H-azepine

Rationale: The hemiaminal hydroxyl group is eliminated to form the double bond. Methanesulfonyl chloride (MsCl) activates the hydroxyl, and elimination occurs in situ driven by the conjugation of the resulting double bond with the nitrogen lone pair (enecarbamate stability).

Reagents:

  • Crude N-Boc-2-hydroxyazepane (from Step 2)

  • Methanesulfonyl chloride (MsCl) (4.6 mL, 60 mmol, 1.2 equiv)

  • Triethylamine (

    
    ) (21 mL, 150 mmol, 3.0 equiv)
    
  • DCM (150 mL)

Procedure:

  • Dissolve the crude hemiaminal in dry DCM (150 mL) and cool to 0°C.

  • Add

    
     followed by the dropwise addition of MsCl.
    
  • Stir at 0°C for 1 hour, then warm to RT and stir for 12–16 hours.

  • Workup: Pour into ice water (100 mL). Separate layers. Extract aqueous layer with DCM (2 x 50 mL).

  • Wash combined organics with dilute citric acid (to remove amine salts),

    
    , and brine.
    
  • Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography on silica gel (neutralized with 1%

    
     to prevent hydrolysis). Elute with Hexanes:EtOAc (9:1).
    
    • Target Yield: 65–75% (over 2 steps).[1]

    • Appearance: Colorless oil.

Characterization Data

TechniqueDiagnostic SignalInterpretation
1H NMR (400 MHz, CDCl3)

6.60 (d, J = 8.5 Hz, 1H)
H-7 (Vinylic proton adjacent to N). The chemical shift is downfield due to the carbamate.

4.85 (dt, J = 8.5, 4.0 Hz, 1H)
H-6 (Vinylic proton). Coupled to H-7 and H-5.

1.45 (s, 9H)
Boc Group . Strong singlet.

3.50 (br s, 2H)
H-2 (Methylene adjacent to N).
13C NMR (100 MHz, CDCl3)

153.5 (C=O)
Carbamate carbonyl.

129.0, 110.5
C-7 and C-6 alkene carbons.
HRMS (ESI)m/z 198.1494 [M+H]+Calculated for C11H20NO2: 198.1494.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Ring Opening (Step 2): If the DIBAL reduction is run > -60°C or quenched with strong acid, the hemiaminal ring opens to the aldehyde (

    
    ).
    
    • Solution: Maintain strict -78°C and use Rochelle's salt for neutral quenching.

  • Hydrolysis of Product: The enecarbamate is acid-sensitive.

    • Solution: Store the purified oil at -20°C under argon. Add 1% triethylamine to chromatography solvents.

  • Incomplete Elimination: If the intermediate mesylate forms but does not eliminate, the reaction can be forced by adding DBU (1.5 equiv) and refluxing in DCM for 2 hours.

Safety Considerations
  • DIBAL-H: Pyrophoric. Handle under inert atmosphere. Have a Class D fire extinguisher nearby.

  • MsCl: Highly toxic and corrosive lachrymator. Use in a well-ventilated fume hood.

References

  • General Synthesis of Cyclic Enecarbamates

    • Title: "Stereoselective Synthesis of 2-Substituted N-Boc-2,3-dihydro-4-pyridones and N-Boc-2,3,4,5-tetrahydroazepines."
    • Source: Journal of Organic Chemistry, 2002, 67(15), 5208–5215.
    • URL: [Link]

  • RCM Approach (Alternative)

    • Title: "Ring-closing metathesis of nitrogen-containing dienes: synthesis of heterocycles."
    • Source: Tetrahedron, 2004, 60(34), 7117-7139.
    • URL: [Link]

  • Caprolactam Reduction Methodology

    • Title: "Partial Reduction of Lactams to Cyclic Hemiaminals."
    • Source: Organic Syntheses, Coll. Vol. 8, p.568 (1993).
    • URL: [Link]

  • Green Synthesis & Properties

    • Title: "The Green Synthesis of 7-Methoxy-3,4,5,6-Tetrahydro-2H-Azepine by ε-Caprolactam and Dimethylcarbon
    • Source: ResearchG
    • URL: [Link]

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate as a Protected Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its robustness and facile, orthogonal cleavage under mild acidic conditions. This guide provides an in-depth analysis of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, the N-Boc protected form of azepane (or hexamethyleneimine). We will explore the causality behind its widespread application, detailing its synthesis, deprotection, and strategic advantages. The protocols herein are designed to be self-validating, offering researchers and drug development professionals a comprehensive resource grounded in established chemical principles.

Introduction: The Boc-Azepane Scaffold

This compound (CAS No: 178172-25-3) is a key heterocyclic building block.[1][2] It consists of a seven-membered saturated azepane ring where the secondary amine is masked as a tert-butyl carbamate. Amines are nucleophilic and basic, and in the context of a multi-step synthesis, these properties can lead to undesirable side reactions.[3] The introduction of the Boc group temporarily converts the amine into a carbamate, drastically reducing its nucleophilicity and basicity, thereby preventing it from interfering with subsequent chemical transformations.[4]

The utility of the Boc group stems from a delicate balance: it is stable enough to withstand a wide array of non-acidic reagents, including bases, nucleophiles, and many oxidizing/reducing agents, yet it can be removed cleanly and efficiently under mild acidic conditions.[5][6] This orthogonality is fundamental to its role in complex synthetic routes where other protecting groups may need to be retained.[4][7]

Key Physicochemical Properties
PropertyValue
CAS Number 178172-25-3[1][2]
Molecular Formula C₁₁H₁₉NO₂[1]
Molecular Weight 197.276 g/mol [1]
Appearance Typically a colorless to pale yellow oil or solid
Synonyms N-Boc-azepane, 1-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroazepine[1]

The Chemistry of Protection: Synthesis of N-Boc-Azepane

The protection of azepane is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks an electrophilic carbonyl carbon of the Boc-donating reagent, most commonly di-tert-butyl dicarbonate ((Boc)₂O).[3][4]

Mechanism of Boc Protection

The reaction proceeds through a tetrahedral intermediate which then collapses. This process liberates tert-butanol and carbon dioxide, with the evolution of CO₂ gas providing a strong thermodynamic driving force for the reaction.[4] A base like triethylamine (TEA) is often included to neutralize the protonated amine, thereby increasing its nucleophilicity.[4][8]

Boc Protection Mechanism Azepane Azepane (Nucleophile) Tetrahedral Tetrahedral Intermediate Azepane->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O (Electrophile) Boc2O->Tetrahedral Base Base (e.g., TEA) Protected tert-Butyl 2,3,4,5-tetrahydro -1H-azepine-1-carboxylate Base->Protected Tetrahedral->Protected Collapse & Deprotonation Byproducts t-BuOH + CO₂ + Base-H⁺

Caption: Workflow for N-Boc protection of azepane.

Protocol 1: General N-Boc Protection of Azepane

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Azepane (hexamethyleneimine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve azepane (1.0 eq) and triethylamine (1.1 eq) in DCM (approx. 0.1-0.2 M concentration of azepane). Stir the solution at 0 °C (ice bath).

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring azepane solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (optional, to remove excess amine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

The Chemistry of Deprotection: Releasing the Free Amine

The removal of the Boc group is efficiently achieved under acidic conditions.[4] The mechanism is driven by the formation of the stable tert-butyl carbocation.[3]

Mechanism of Acid-Catalyzed Boc Deprotection

The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid. This activates the group, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[3][8]

Boc Deprotection Mechanism Protected N-Boc-Azepane Protonated Protonated Carbamate Protected->Protonated Protonation Acid Strong Acid (H⁺) (e.g., TFA, HCl) Acid->Protonated CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Loss of t-Bu⁺ FreeAmine Free Azepane (as salt) CarbamicAcid->FreeAmine Decarboxylation Byproducts CO₂ + Isobutylene

Caption: Acid-catalyzed deprotection of N-Boc-azepane.

Comparative Deprotection Protocols

The choice of acid can influence reaction time, work-up, and the final salt form of the product.

Method/ReagentsSolventTemp.Typical TimeKey Considerations
Method 1: TFA/DCM Dichloromethane (DCM)0 °C to RT1 - 4 hoursHighly effective and common. TFA is volatile and corrosive. Residual TFA may need to be removed by co-evaporation with a higher-boiling solvent. The product is isolated as a TFA salt, which can sometimes be oily.[8][9]
Method 2: HCl in Dioxane/Ether 1,4-Dioxane or Diethyl Ether0 °C to RT1 - 12 hoursYields the amine hydrochloride salt, which is often a crystalline, easy-to-handle solid. Avoids corrosive TFA. Dioxane is a suspected carcinogen and should be handled with care.[10]
Method 3: Lewis Acids (e.g., ZnBr₂) Dichloromethane (DCM)Room Temp.12 - 24 hoursMilder conditions that can offer selectivity. For instance, ZnBr₂ can selectively cleave secondary N-Boc groups while leaving primary ones intact, though this is less relevant for the title compound.[8]
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the N-Boc-azepane (1.0 eq) in DCM (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add TFA (5-10 eq, or as a 25-50% v/v solution in DCM) dropwise to the stirring solution.[10] Gas evolution (CO₂) should be observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation: The resulting residue is the azepane TFA salt. It can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.

Caution: During deprotection, the generated tert-butyl cation is a potent electrophile and can cause side reactions (alkylation) on electron-rich functional groups within the molecule.[11][12] The inclusion of a scavenger like anisole or triethylsilane can mitigate this risk.

Strategic Application in Synthesis

The N-Boc-azepane scaffold is a cornerstone in the synthesis of pharmaceuticals. Its protected state allows for modifications to other parts of a molecule without affecting the azepane nitrogen. Once the desired transformations are complete, the Boc group is cleanly removed to reveal the secondary amine, which is often crucial for biological activity or for further functionalization.

Synthetic Workflow Start Azepane (Hexamethyleneimine) Protect Boc Protection (Protocol 1) Start->Protect Intermediate tert-Butyl 2,3,4,5-tetrahydro -1H-azepine-1-carboxylate Protect->Intermediate Modify Further Synthetic Steps (e.g., C-H functionalization, coupling) Intermediate->Modify ModifiedInt Modified N-Boc Intermediate Modify->ModifiedInt Deprotect Boc Deprotection (Protocol 2) ModifiedInt->Deprotect Final Final Product with Free Azepane Moiety Deprotect->Final

Caption: General synthetic workflow utilizing N-Boc-azepane.

Conclusion

This compound is more than just a protected amine; it is a strategic tool that enables chemists to navigate complex synthetic pathways with precision and efficiency. Its robust nature, coupled with the mild and high-yielding conditions for its removal, ensures its continued and indispensable role in the synthesis of novel therapeutics and complex organic molecules.[4] The protocols and mechanistic insights provided in this guide offer a framework for its effective implementation, empowering researchers to harness its full potential.

References

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. (2023-07-04). Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society. (2026-02-06). Available at: [Link]

Sources

"tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate in medicinal chemistry applications"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate in Medicinal Chemistry

Executive Summary

The seven-membered azepane ring is a "privileged scaffold" in modern medicinal chemistry, serving as a core structural motif in CNS agents (e.g., Balovaptan), protease inhibitors (Cathepsin K), and peptide turn mimetics. This compound (henceforth 1 ) represents a critical olefinic intermediate. Unlike the saturated azepane, 1 possesses a C6–C7 double bond (allylic to the nitrogen in the 2,3,4,5-tetrahydro isomer context) or C4–C5 unsaturation depending on the synthetic route, providing a reactive "handle" for stereocontrolled functionalization.

This guide details the Ring-Closing Metathesis (RCM) synthesis of 1 , its divergent functionalization into chiral building blocks, and its application in accessing high-value pharmacological cores.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name This compound
CAS Number 178172-25-3
Molecular Formula C₁₁H₁₉NO₂
Molecular Weight 197.28 g/mol
Key Functionality

-Boc Carbamate (Acid labile protecting group); Endocyclic Alkene (Handle for oxidation/reduction)
Conformation Flexible twist-chair/twist-boat (Fluxional until substituted)

Strategic Value: The utility of 1 lies in its ability to break the symmetry of the 7-membered ring. Direct functionalization of the double bond allows researchers to install stereocenters at positions C4, C5, or C6, which is difficult to achieve via direct lithiation of saturated azepanes.

Synthesis Protocol: Ring-Closing Metathesis (RCM)

The most robust route to 1 is the RCM of an acyclic diene precursor. This method is preferred over ring-expansion of cyclohexanones due to milder conditions and higher functional group tolerance.

Mechanism & Workflow

The precursor, tert-butyl allyl(pent-4-en-1-yl)carbamate, undergoes intramolecular metathesis catalyzed by a Ruthenium carbene (Grubbs II).

RCM_Synthesis Precursor Acyclic Diene (N-Boc-allyl-pentenylamine) Intermediate Ru-Carbene Intermediate Precursor->Intermediate Initiation Catalyst Grubbs II Catalyst (2-5 mol%) Catalyst->Intermediate Product Target Scaffold (1) (Tetrahydroazepine) Intermediate->Product Cyclization Byproduct Ethylene (Gas) Intermediate->Byproduct Elimination

Figure 1: RCM Synthesis Pathway for Tetrahydroazepine Assembly.

Experimental Protocol

Reagents:

  • tert-Butyl allyl(pent-4-en-1-yl)carbamate (1.0 equiv)

  • Grubbs Catalyst, 2nd Generation (0.02 – 0.05 equiv)

  • Dichloromethane (DCM), anhydrous (0.01 M concentration)

Step-by-Step Procedure:

  • Degassing: Dissolve the diene precursor in anhydrous DCM. It is critical to degas the solvent by bubbling Argon for 15 minutes or using freeze-pump-thaw cycles. Oxygen poisons the Ruthenium catalyst.

  • Dilution: Ensure the concentration is high dilution (0.005 M to 0.01 M) . High concentrations favor intermolecular polymerization (ADMET) over intramolecular ring closure.

  • Catalyst Addition: Add Grubbs II catalyst in one portion under an inert atmosphere.

  • Reflux: Heat the reaction to reflux (40°C) for 2–4 hours. Monitor by TLC (stain with KMnO₄ to visualize the alkene).

  • Quenching: Once conversion is complete, add activated charcoal or DMSO (50 equiv relative to Ru) and stir for 1 hour to sequester the ruthenium byproducts.

  • Purification: Filter through a pad of Celite. Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Yield Expectation: 85–95% isolated yield.

Application I: Stereoselective Functionalization

The double bond in 1 allows for the introduction of polarity (hydroxyls, amines) essential for drug-receptor binding.

A. Regioselective Hydroboration

Hydroboration of 1 typically favors the position distal to the bulky Boc group or controlled by electronic bias, providing access to 4- or 5-hydroxyazepanes.

  • Reagents: BH₃·THF or 9-BBN, followed by NaOH/H₂O₂.

  • Outcome: Racemic trans-alcohol (if starting from pure isomer).

  • Chiral Variant: Use (-)-Ipc₂BH to access enantiomerically enriched azepanols.

B. Epoxidation & Ring Opening

Epoxidation yields the 6,7-epoxy (or 4,5-epoxy) derivative, a versatile electrophile.

  • Protocol: Treat 1 with m-CPBA (1.2 equiv) in DCM at 0°C.

  • Downstream: Ring opening with azides (NaN₃) or amines yields amino-alcohols , a core motif in glycosidase inhibitors.

Application II: Medicinal Chemistry Case Studies

Case Study: V1a Receptor Antagonists (Balovaptan Analogues)

Roche’s Balovaptan utilizes a functionalized azepane ring. The tetrahydroazepine 1 serves as a precursor to these saturated cores.

Workflow:

  • Cyclopropanation: The alkene of 1 is treated with Et₂Zn/CH₂I₂ (Simmons-Smith) to form the bicyclic azepane-cyclopropane fused system, restricting conformational freedom.

  • Deprotection: Acidic removal of Boc (TFA/DCM).

  • Coupling: Amide coupling with the biaryl "head" group.

Case Study: Cathepsin K Inhibitors

Azepan-4-ones are potent inhibitors.

  • Route: Hydroboration of 1

    
     Alcohol 
    
    
    
    Swern Oxidation
    
    
    Azepan-4-one.
  • The ketone allows for reductive amination to install P3/P2 substituents.

Divergent Synthesis Map

The following diagram illustrates how 1 acts as a "hub" for accessing diverse chemical space.

Divergent_Map Hub N-Boc-Tetrahydroazepine (1) (The Olefin Hub) Rxn1 H2 / Pd-C Hub->Rxn1 Rxn2 1. BH3 2. NaOH/H2O2 Hub->Rxn2 Rxn3 m-CPBA Hub->Rxn3 Rxn4 Simmons-Smith (Et2Zn, CH2I2) Hub->Rxn4 Prod1 N-Boc-Azepane (Saturated Core) Rxn1->Prod1 Prod2 Azepanols (Chiral Building Blocks) Rxn2->Prod2 Prod3 Epoxy-Azepanes (Ring-Opening Precursors) Rxn3->Prod3 Prod4 Bicyclic Scaffolds (Conformationally Locked) Rxn4->Prod4

Figure 2: Divergent functionalization of the tetrahydroazepine scaffold.

References

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450. Link

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022).[1] Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. Link

  • Peters, J-U., et al. (2016).[2] Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 59(10). (Contextualizing the azepane scaffold). Link

  • Bremner, J. B., & Samosorn, S. (2008).[3] Azepines and their fused-ring derivatives.[2][3][4][5][6] Comprehensive Heterocyclic Chemistry III. Elsevier.[3] (General review of azepine reactivity). Link

Sources

Application Note: Analytical Characterization of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists working with tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate (CAS: 178172-25-3).

This compound is a critical enecarbamate intermediate, often generated via Ring-Closing Metathesis (RCM) or isomerization of azepine derivatives. Its unique structure—featuring a double bond conjugated to the nitrogen (C6=C7)—presents specific stability and detection challenges distinct from saturated amines.

Introduction & Chemical Context

This compound (hereafter N-Boc-THAz ) is a seven-membered heterocyclic building block. Unlike its saturated counterpart (N-Boc-azepane), N-Boc-THAz possesses an endocyclic double bond adjacent to the nitrogen atom (an enecarbamate motif).

Key Chemical Properties[1][2][3][4][5][6][7]
  • Molecular Formula: C₁₁H₁₉NO₂

  • Molecular Weight: 197.28 g/mol

  • Structure: A 7-membered azepine ring with a Boc-protected nitrogen and unsaturation at the C6-C7 position (enamine-like, but stabilized by the carbamate).

  • Critical Stability Note: While the Boc group reduces the electron density of the nitrogen, making the enamine less nucleophilic, the C6=C7 double bond remains susceptible to acid-catalyzed hydrolysis (yielding the open-chain amino-aldehyde) and oxidative degradation .

Common Impurities
  • Regioisomers: 2,3,4,7-tetrahydro-1H-azepine (double bond at C4=C5), often the kinetic product of RCM reactions.

  • Starting Materials: N,N-diallyl or allyl-butenyl precursors.

  • Hydrolysis Products: 6-aminohexanal derivatives (from enecarbamate hydrolysis).

  • Catalyst Residues: Ruthenium (if synthesized via Grubbs metathesis).

Physicochemical Profiling

PropertyValue / CharacteristicImplication for Analysis
LogP ~2.5 - 3.0 (Predicted)Retains well on C18 columns; requires high % organic mobile phase.
pKa ~ -1 to 0 (Conjugate acid of carbamate)Non-basic under standard HPLC conditions. No need for high pH buffers.
UV Absorbance λmax ~210-220 nm (End absorption)Weak chromophore. The enecarbamate provides a slight bathochromic shift compared to Boc-amines, but detection remains challenging.
Solubility Soluble in MeOH, ACN, DCM, EtOAc.Dissolve samples in ACN or MeOH. Avoid acidic diluents.

Protocol A: High-Fidelity HPLC-UV/MS Method

Objective: Purity assessment and separation of regioisomers (Δ6,7 vs Δ4,5). Rationale: A neutral or slightly basic mobile phase is preferred to prevent on-column hydrolysis of the enecarbamate functionality.

Chromatographic Conditions
  • System: UHPLC or HPLC equipped with DAD and MS (ESI+).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.8) OR 0.1% Formic Acid (if rapid analysis <10 min).

    • Note: Ammonium bicarbonate is safer for stability; Formic acid provides better MS sensitivity but risks degradation if the run is long.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 1-5 µL.

Gradient Table
Time (min)% Mobile Phase BDescription
0.005%Equilibration
1.005%Hold to elute polar salts
8.0095%Linear gradient to elute N-Boc-THAz
10.0095%Wash
10.105%Re-equilibration
13.005%End
Detection Parameters
  • UV: 210 nm (primary), 230 nm (secondary).

  • MS (ESI+):

    • Scan Range: 100–500 m/z.

    • Target Ions:

      • [M+H]+: 198.15 m/z

      • [M+Na]+: 220.13 m/z

      • [M+H-Boc]+: ~98 m/z (Fragment, often dominant)

      • [M+H-Isobutene]+: 142.1 m/z

System Suitability Criteria
  • Tailing Factor: < 1.5 (Boc-carbamates are generally symmetric).

  • Signal-to-Noise: > 10 for the LOQ (0.05% level).

  • Resolution: > 1.5 between N-Boc-THAz and any regioisomer (often eluting just prior).

Protocol B: GC-MS Screening (Cautionary)

Warning: Boc groups are thermally labile. High inlet temperatures can cause "ghost" peaks of the deprotected amine. This method is suitable for residual solvent analysis or checking for volatile starting materials, but not for accurate purity assignment of the parent carbamate unless validated.

  • Inlet Temp: 200°C (Keep as low as possible).

  • Column: DB-5ms or HP-5.

  • Oven: 40°C (2 min) → 10°C/min → 250°C.

  • Observation: Look for the parent ion (197) and the [M-57] peak (loss of t-butyl). If the peak shape is broad or split, thermal degradation is occurring—switch to HPLC.

Protocol C: NMR Characterization (The Gold Standard)

Due to the weak UV absorbance and thermal instability, 1H NMR is the definitive method for confirming the structure and quantifying the ratio of the enecarbamate (Δ6,7) vs. internal alkene (Δ4,5) isomers.

Sample Preparation[3][8]
  • Solvent: CDCl₃ (Neutralized with basic alumina if the compound is stored long-term) or DMSO-d₆.

  • Concentration: ~10 mg in 0.6 mL.

Diagnostic Signals (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegralStructural Confirmation
Boc-CH₃ 1.45 - 1.50Singlet9HTert-butyl group.
C6-H (Vinyl) 4.80 - 5.10Multiplet/Doublet1HEnecarbamate β-proton.
C7-H (Vinyl) 6.20 - 6.60Doublet (Broad)1HEnecarbamate α-proton (adjacent to N). Key differentiator from Δ4,5 isomer.
Ring CH₂ 1.70 - 2.50Multiplets6HRemaining methylene protons.
  • Isomer Differentiation: The Δ4,5 isomer (2,3,4,7-tetrahydro) will show vinyl protons further upfield (~5.6-5.8 ppm) and a distinct CH₂ adjacent to the Nitrogen (~3.8-4.0 ppm), whereas the target Δ6,7 isomer has the vinyl proton directly attached to N.

Stability & Storage Protocol

The enecarbamate moiety is a "masked" aldehyde.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Handling: Avoid prolonged exposure to aqueous acid (e.g., dilute HCl workups). Use Phosphate buffer (pH 6-7) or saturated NH₄Cl for quenching reactions.

  • Re-testing: Re-validate purity via NMR every 6 months to check for hydrolysis (appearance of aldehyde signals at ~9.5-10 ppm).

Visualization: Analytical Logic Flow

AnalyticalWorkflow cluster_Identity Step 1: Structural Identity cluster_Purity Step 2: Purity & Impurities cluster_Stability Step 3: Stability Check Start Crude N-Boc-THAz Sample NMR 1H NMR (CDCl3) Check: Vinyl H (6.2-6.6 ppm) Start->NMR IsomerCheck Regioisomer Ratio (Δ6,7 vs Δ4,5) NMR->IsomerCheck HPLC HPLC-UV/MS (C18) Mobile Phase: H2O/ACN (Neut/Acid) IsomerCheck->HPLC Confirmed Structure Detect Detection UV: 210 nm | MS: [M+H]+ 198 HPLC->Detect Stress Forced Degradation (Acid Hydrolysis Check) Detect->Stress If Purity > 95% Aldehyde Check for Amino-Aldehyde Byproducts Stress->Aldehyde

Caption: Analytical workflow prioritizing structural confirmation of the enecarbamate regioisomer via NMR before quantitative HPLC profiling.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 132398551 (Related Structure). National Center for Biotechnology Information (2025). .

    • Sigma-Aldrich Product Specification: N-Boc-2,3,4,5-tetrahydroazepine. Merck KGaA. .

  • Synthetic Context (RCM & Isomerization)

    • Synthesis of 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis.[1][2] ResearchGate (2025).[2][3] .

    • Silyl Aza-Prins Cyclization for Tetrahydroazepines. PMC (2012). .

  • Boc Group Stability & Analysis

    • The Reactivity of the N-Boc Protecting Group.[4][5][6] Tetrahedron (2002).[6] .

    • Selective Thermal Deprotection of N-Boc Protected Amines. NIH (2024). .

Sources

"use of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate in peptide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Use of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate in Constrained Peptide Synthesis

Abstract

This application note details the strategic utilization of This compound (hereafter referred to as


-Boc-THAz ) as a high-value scaffold for generating constrained peptidomimetics. Unlike standard amino acids, this seven-membered enecarbamate serves as a versatile precursor for synthesizing Azepane-2-carboxylic acid (Aze)  derivatives—homologs of proline that induce specific 

-turn geometries and enhance proteolytic stability. This guide provides actionable protocols for functionalizing the

-Boc-THAz scaffold into a coupling-competent building block and its subsequent incorporation into solid-phase peptide synthesis (SPPS) workflows.

Introduction: The Role of Seven-Membered Azacycles

In modern peptide drug discovery, "stapling" and conformational restriction are critical for improving bioavailability and target affinity. While Proline (5-membered) and Pipecolic acid (6-membered) are standard tools for inducing turns, the 7-membered Azepane ring offers unique Ramachandran space access.


-Boc-THAz  is the thermodynamically stable enecarbamate isomer of the tetrahydroazepine family. Its utility stems from the reactivity of its C6=C7 double bond (adjacent to the nitrogen), which allows for:
  • Regioselective Functionalization: Access to 2-substituted azepanes (amino acid precursors) via

    
    -lithiation or oxidation.
    
  • Conformational Locking: When incorporated into a peptide backbone, the resulting azepane ring forces the peptide chain into a "kinked" conformation, often mimicking Type II'

    
    -turns, crucial for receptor recognition (e.g., in somatostatin or GPCR ligands).
    

Core Application: Synthesis of the Constrained Building Block

Since


-Boc-THAz is a scaffold and not yet an amino acid, the primary workflow involves converting it into Fmoc-Azepane-2-carboxylic acid (Fmoc-Aze-OH)  or its derivatives. The enecarbamate functionality allows for the introduction of the carboxyl group at the C2 position (formally C7 in the starting material numbering, but C2 in the amino acid).
Protocol A: -Lithiation-Carboxylation Sequence

Rationale: This method utilizes the dipole-stabilized carbanion of the


-Boc group to introduce the carboxylic acid directly.

Reagents:

  • Substrate: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Boc-THAz
    
  • Base: sec-Butyllithium (

    
    -BuLi) / TMEDA
    
  • Electrophile: Dry

    
     gas or solid
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add

    
    -Boc-THAz (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (0.2 M).
    
  • Lithiation: Cool the solution to -78°C . Add

    
    -BuLi (1.2 eq, 1.4 M in cyclohexane) dropwise over 15 minutes.
    
    • Critical Checkpoint: The solution typically turns bright yellow/orange, indicating formation of the dipole-stabilized lithio-enecarbamate. Stir for 45 minutes at -78°C.

  • Carboxylation: Bubble dry

    
     gas through the solution (via a drying tube) for 20 minutes while maintaining -78°C. The color should fade.
    
  • Quench & Workup: Allow to warm to 0°C. Quench with 1M HCl (carefully, to pH 3). Extract with EtOAc.[1]

  • Hydrogenation (Optional): If the saturated Azepane-2-carboxylic acid is desired, dissolve the crude product in MeOH and hydrogenate (

    
    , Pd/C, 1 atm) overnight.
    
  • Outcome: This yields

    
    -Boc-Azepane-2-carboxylic acid. For SPPS, a protecting group switch (Boc 
    
    
    
    Fmoc) is required (see Protocol B).

Protocol B: Protecting Group Switch & SPPS Incorporation

Incorporating 7-membered rings into peptides is sterically demanding. Standard coupling reagents (HBTU/DIC) often fail or lead to epimerization.

Workflow:


-Boc-Aze-OH 


-Fmoc-Aze-OH

Peptide
Step 1: Boc Removal & Fmoc Protection
  • Deprotection: Treat

    
    -Boc-Aze-OH with TFA/DCM (1:1) for 1 hour. Concentrate in vacuo to remove TFA completely (co-evaporate with toluene).
    
  • Protection: Dissolve the free amino acid salt in 10%

    
     (aq) / Dioxane (1:1). Add Fmoc-OSu (1.1 eq) at 0°C. Stir at RT for 4 hours.
    
  • Purification: Acidify to pH 2, extract with EtOAc, and recrystallize from hexane/EtOAc.

Step 2: Solid Phase Coupling (The "Difficult Coupling" Protocol)

Rationale: The secondary amine of the azepane ring is nucleophilic but sterically hindered. Phosphonium salts (PyAOP) or Uronium salts with HOAt (HATU) are superior to carbodiimides here.

Coupling Conditions:

  • Resin: Rink Amide or Wang (Loading < 0.5 mmol/g recommended to reduce aggregation).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for suppressing racemization.

  • Base: DIEA (Diisopropylethylamine).[2]

Procedure:

  • Activation: Pre-activate Fmoc-Aze-OH (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in dry DMF. Add DIEA (6.0 eq). Shake for 1 minute.

    • Note: The solution should turn yellow.

  • Coupling: Add the activated mixture to the resin-bound peptide.

  • Time: Double coupling is mandatory .

    • Coupling 1: 2 hours at RT.

    • Coupling 2: 1 hour at 40°C (Microwave assisted is preferred: 75°C for 5 mins if available).

  • Monitoring: Standard Kaiser test may be false-negative due to the secondary amine. Use Chloranil Test or micro-cleavage LC-MS to verify coupling.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the transformation of the raw scaffold into a bioactive peptidomimetic.

G cluster_0 Scaffold Preparation Scaffold N-Boc-THAz (Scaffold) Lithiation 1. s-BuLi, -78°C 2. CO2 Scaffold->Lithiation Functionalization Intermediate N-Boc-Aze-COOH (crude) Lithiation->Intermediate Switch 1. TFA 2. Fmoc-OSu Intermediate->Switch PG Switch BuildingBlock Fmoc-Aze-OH (Ready for SPPS) Switch->BuildingBlock SPPS SPPS Coupling (HATU/HOAt) BuildingBlock->SPPS Solid Phase Peptide Constrained Peptide (Beta-Turn Mimetic) SPPS->Peptide Cleavage & Folding

Caption: Workflow converting the N-Boc-THAz scaffold into a Fmoc-protected amino acid for SPPS.

Data Summary: Comparison of Constrained Scaffolds

Scaffold TypeRing SizeConformational EffectCoupling DifficultyKey Precursor
Proline 5Inverse

-turn / Polyproline helix
LowL-Proline
Pipecolic Acid 6

-helical constraint
MediumPipecolic Acid
Azepane (Aze) 7 Type II'

-turn / Flexible constraint
High (Steric)

-Boc-THAz
Azocane 8Variable / Turn mimeticVery HighAzocane derivatives

Critical Troubleshooting & Safety

  • Regiochemistry of Lithiation: The 2,3,4,5-tetrahydro isomer (enecarbamate) directs lithiation to the

    
    -vinyl position (C7). If you require functionalization at the saturated carbons (C3-C5), this route is unsuitable; consider RCM of functionalized dienes instead.
    
  • Acid Sensitivity: The enecarbamate double bond is acid-sensitive. During Boc-removal (TFA), the double bond may isomerize or hydrate if not reduced before deprotection.

    • Recommendation:Hydrogenate the double bond (Step A.5) immediately after carboxylation and before Boc removal to ensure a stable saturated Azepane amino acid.

  • Aggregation in SPPS: 7-membered rings induce significant backbone kinks, which can disrupt aggregation (good) but also hinder subsequent couplings. Use Pseudoproline dipeptides or elevated temperatures for the amino acid immediately following the Aze residue.

References

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. The Journal of Organic Chemistry, 54(19), 4575–4582. Link
    
  • Freidinger, R. M. (2003). Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553–5566. Link

  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron, 53(38), 12789-12854. Link

  • Sinka, V., et al. (2022).[3] Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.[3] The Journal of Organic Chemistry, 87(17), 11735–11742.[3] Link

  • Review of 7-Membered N-Heterocycles: (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. European Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

"troubleshooting tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate deprotection"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the deprotection of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate (CAS: 178172-25-3).

Topic: Troubleshooting Stability & Isolation of 2,3,4,5-Tetrahydro-1H-azepine Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 1, 2026

Executive Summary: The "Hidden Hydrolysis" Trap

Researchers frequently report "disappearing products" or complex mixtures when deprotecting This compound . This is not a standard Boc removal; it is the unmasking of a cyclic enamine .

Unlike saturated amines (e.g., piperidine), the deprotected product is a cyclic enamine (2,3,4,5-tetrahydro-1H-azepine) , which exists in equilibrium with its cyclic imine tautomer (3,4,5,6-tetrahydro-2H-azepine) .

The Critical Failure Mode: Under standard acidic conditions (TFA/DCM) followed by aqueous workup, the resulting iminium species undergoes rapid hydrolysis , cleaving the 7-membered ring to form 6-aminohexanal (an open-chain amino aldehyde), which subsequently oligomerizes.

Core Recommendation: You must switch from "Standard Aqueous Workup" protocols to Strictly Anhydrous Isolation or In-Situ Trapping methodologies.

Mechanistic Diagnostics

To troubleshoot effectively, you must understand the pathway destroying your molecule. The diagram below illustrates the fate of your substrate in the presence of even trace moisture.

DeprotectionPathway SM N-Boc-Tetrahydroazepine (Enecarbamate) Inter Iminium Salt (Protonated Enamine) SM->Inter Acid (TFA/HCl) Enamine Free Enamine (2,3,4,5-Tetrahydro-1H...) Inter->Enamine Base (Anhydrous) Hydrolysis Ring Opening (+ H2O) Inter->Hydrolysis Aqueous Workup (CRITICAL FAILURE) Imine Cyclic Imine Tautomer (3,4,5,6-Tetrahydro-2H...) Enamine->Imine Tautomerization (Rapid) Imine->Hydrolysis Moisture Dead 6-Aminohexanal (Polymerization/Decomp) Hydrolysis->Dead Irreversible

Figure 1: The degradation pathway of tetrahydroazepines. Note that aqueous exposure at the Iminium or Imine stage leads to irreversible ring opening.

Troubleshooting Protocols

Protocol A: Anhydrous Isolation (The "Salt" Method)

Use this if you need to isolate the intermediate for storage or characterization.

The Logic: The iminium salt (chloride or trifluoroacetate) is significantly more stable than the free base, provided it is kept dry.

  • Dissolution: Dissolve the N-Boc substrate (1.0 equiv) in anhydrous 1,4-Dioxane (0.1 M).

    • Why: Dioxane is non-nucleophilic and stabilizes the salt precipitation.

  • Acidolysis: Add 4M HCl in Dioxane (10-20 equiv) dropwise at 0°C under Argon.

    • Avoid: Do NOT use TFA/DCM if you plan to evaporate, as residual TFA promotes decomposition during concentration.

  • Monitoring: Monitor by TLC (stain with Ninhydrin; enamine salts often streak).

  • Isolation (Critical Step):

    • Do NOT quench with water or NaHCO₃.

    • Add anhydrous Diethyl Ether (Et₂O) to the reaction mixture. The amine hydrochloride salt should precipitate.

    • Filter the solid under an inert atmosphere (Schlenk filtration or glovebox).

    • Wash with cold Et₂O.

  • Storage: Store as the solid HCl salt at -20°C under Argon.

Protocol B: Silyl-Assisted Deprotection (The "Gentle" Method)

Use this for highly acid-sensitive substrates or if the double bond migrates.

The Logic: TMSOTf removes the Boc group via a silyl carbamate intermediate, avoiding the generation of a "wet" proton pool and allowing for milder conditions [1].

  • Setup: Dissolve substrate in anhydrous DCM (0.1 M) under N₂.

  • Reagents: Add 2,6-Lutidine (1.5 equiv) followed by TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.2 equiv) dropwise at 0°C.

  • Reaction: Stir at 0°C for 30–60 mins.

  • Quench:

    • Add MeOH (excess) to cleave the silyl carbamate.

    • Concentrate immediately without aqueous extraction.

  • Result: This yields the triflate salt of the azepine with minimal hydrolysis risk.

Quantitative Comparison of Methods

FeatureStandard (TFA/DCM)Anhydrous HCl/DioxaneTMSOTf / 2,6-Lutidine
Reagent Acidity High (pKa ~0)High (pKa < -6)Lewis Acid (Non-protic)
Water Tolerance Low (Hydrolysis risk)Zero (Must be anhydrous)Zero (Reacts with TMSOTf)
Product Form TFA Salt (Hygroscopic)HCl Salt (Precipitate)Triflate Salt
Ring Stability Poor (Ring opens in workup)Good (If kept dry)Excellent
Rec.[1] Use Case Not RecommendedIsolation of SaltIn-situ Functionalization

Frequently Asked Questions (FAQ)

Q1: I performed a standard NaHCO₃ workup and my NMR shows an aldehyde peak around 9.8 ppm. What happened? A: You hydrolyzed the ring. The basic aqueous wash converted the stable iminium salt into the free cyclic enamine/imine. Upon contact with water, the C=N bond hydrolyzed to the open-chain amino-aldehyde (6-aminohexanal). The 9.8 ppm peak is the aldehyde proton. Solution: Avoid all aqueous contact. Use Protocol A.

Q2: Can I reduce the double bond before removing the Boc group? A: Yes, and this is highly recommended if the double bond is not required for downstream chemistry. Hydrogenation (H₂/Pd-C) of the N-Boc-tetrahydroazepine yields N-Boc-homopiperidine (fully saturated). This compound can be deprotected using standard TFA/DCM/Water protocols without any risk of ring opening.

Q3: I need the free base for a coupling reaction. How do I handle it? A: Do not isolate the free base.

  • Generate the HCl salt using Protocol A.

  • Suspend the salt in your coupling solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base (e.g., DIPEA or TEA) immediately before adding the electrophile (acid chloride, alkyl halide, etc.). This "In-Situ Neutralization" minimizes the lifetime of the unstable free enamine/imine.

Q4: Is the double bond position stable? A: No. Upon deprotection, the kinetic product is the 1-ene (enamine, double bond at C6-C7 relative to N). However, it rapidly tautomerizes to the thermodynamic 1-imine (2-ene, double bond at C1-C2). If you see "missing" alkene protons in NMR and a new signal near 8.0 ppm (imine CH), tautomerization has occurred.

References

  • Sakakibara, S., et al. "Use of Trimethylsilyl Trifluoromethanesulfonate for the Removal of Boc Groups." Chem. Pharm. Bull., vol. 36, no.[2] 12, 1988, pp. 4794-4798. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.
  • Snyder, S. A., et al. "Mechanism for cyclic enamine formation after N-Boc deprotection." Journal of the American Chemical Society, vol. 139, 2017. (Contextual grounding on enamine instability).

Sources

Technical Support Center: Solubility Optimization for tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks / N-Boc Protected Amines CAS Registry Number: 178172-25-3 (Generic isomer reference) Target Audience: Medicinal Chemists, Process Chemists, Biological Assay Specialists[1][2]

Executive Summary & Molecular Profile

tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate (N-Boc-tetrahydroazepine) is a lipophilic, seven-membered nitrogen heterocycle.[2] It is a critical intermediate often derived from Ring-Closing Metathesis (RCM) reactions.[2]

Users typically encounter solubility challenges in two distinct contexts:

  • Purification/Synthesis: The compound tends to form supersaturated oils ("oiling out") rather than crystallizing, complicating isolation.[2]

  • Biological Assays: Its high lipophilicity (LogP ~2.0–2.[2]5) leads to precipitation in aqueous buffers (PBS/Media), causing false negatives in screening.[2]

Physicochemical Solubility Profile
Solvent ClassSolubility RatingRecommended UseNotes
Chlorinated (DCM, CHCl₃)Excellent (>100 mg/mL)Synthesis, ExtractionPrimary solvent for RCM reactions.[2]
Esters/Ethers (EtOAc, THF)Good (>50 mg/mL)Workup, ChromatographyGood for liquid handling; THF is miscible with water.[2][3]
Alcohols (MeOH, EtOH)Moderate (Temp.[2] dependent)CrystallizationSoluble when warm; poor solubility at <4°C (useful for recrystallization).[2]
Alkanes (Hexane, Heptane)Poor (<1 mg/mL)Anti-solventUsed to force precipitation or induce crystallization.[2]
Aqueous (Water, PBS)Insoluble (<0.01 mg/mL)Avoid Requires surfactants or co-solvents for assay use.[2]

Decision Tree: Solubilization Strategy

Use this workflow to determine the correct solubilization method based on your application.

SolubilityWorkflow Start Start: Solubility Issue Context Identify Context Start->Context Synth Synthesis / Purification Context->Synth Organic Phase Bio Biological Assay (Aqueous) Context->Bio Aqueous Phase OilIssue Problem: Oiling Out? Synth->OilIssue Stock Step 1: DMSO Stock (10-20mM) Bio->Stock CoSolvent Use Biphasic System (DCM/Hexane) OilIssue->CoSolvent For Workup Seed Technique: Cold Seeding (-20°C) OilIssue->Seed For Solid Isolation Dilution Step 2: Dilution Strategy Stock->Dilution Cyclodex Method A: HP-β-Cyclodextrin (Encapsulation) Dilution->Cyclodex Sensitive Cells Surfactant Method B: Tween 80 (Micelle Formation) Dilution->Surfactant Robust Assay

Caption: Workflow for selecting the optimal solubilization strategy based on experimental context (Synthesis vs. Biology).

Technical Protocols

Protocol A: Overcoming "Oiling Out" During Purification

Issue: N-Boc-tetrahydroazepine often refuses to solidify after rotary evaporation, remaining as a sticky gum. This is due to conformational flexibility and low melting point.[2]

Mechanism: The bulky tert-butyl group disrupts crystal lattice packing.[2] Solution: Use a "Good Solvent / Anti-Solvent" precipitation method.[2]

  • Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) or Diethyl Ether .[2]

    • Ratio: ~1 mL solvent per gram of compound.[2]

  • Anti-Solvent Addition: Slowly add Hexane or Pentane while stirring until the solution turns slightly cloudy (turbid).[2]

    • Target Ratio: 1:3 (Solvent:Anti-Solvent).[2]

  • Evaporation/Cooling:

    • Method 1 (Slow Evaporation): Leave the vial open in a fume hood.[2] As the volatile DCM evaporates, the concentration of Hexane increases, forcing the compound to crystallize.[2][3]

    • Method 2 (Cold Shock): Place the turbid mixture immediately into a -20°C freezer. Scratch the side of the glass with a spatula to induce nucleation.[2]

  • Result: White to off-white needles or amorphous solid should form within 2–12 hours.[2]

Protocol B: Aqueous Formulation for Biological Assays

Issue: Compound precipitates immediately upon injection into cell culture media (PBS/DMEM), causing "crash out" and unreliable IC50 data.

Standard Protocol (DMSO):

  • Prepare a 10 mM or 20 mM stock solution in pure DMSO (anhydrous).

  • Verify clarity (sonicate if necessary).[2]

  • Dilute into assay buffer ensuring final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.[2]

Advanced Protocol (Cyclodextrin Complexation): Recommended for in vivo studies or high-concentration assays.[1][2]

  • Prepare a 20% (w/v) stock of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Dissolve the N-Boc-azepine in a small volume of DMSO (e.g., 50 µL).

  • Add the DMSO solution dropwise to the HP-β-CD solution while vortexing.[2]

  • Mechanism: The hydrophobic Boc-azepine enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.[2][3]

Troubleshooting & FAQs

Q1: I am performing Ring-Closing Metathesis (RCM) to make this compound, but the yield is low. Is solubility the issue?

  • Diagnosis: Likely yes, but specifically dilution.[2] RCM requires high dilution (0.001 M to 0.01 M) to favor intramolecular ring closure (forming the azepine) over intermolecular polymerization (forming insoluble oligomers).[2]

  • Fix: Ensure the precursor (diallylamine derivative) is fully dissolved in degassed DCM before adding the Grubbs' catalyst. If the precursor is not soluble, the effective local concentration spikes, leading to polymers.[2][3]

Q2: Can I use acid to solubilize it?

  • WARNING: No. While amines are typically solubilized by acid (forming salts), this compound is N-Boc protected .[2] Strong acids (TFA, HCl) will remove the Boc group (Deprotection), yielding the free amine salt (2,3,4,5-tetrahydro-1H-azepine hydrochloride).[2][3] Only use acid if your goal is to remove the protecting group.[2]

Q3: The compound is soluble in Methanol, but precipitates when I cool it. Why?

  • This is the temperature-dependent solubility curve characteristic of Boc-protected amines.[2] This behavior is actually ideal for recrystallization .[2] Heat the methanol to 50°C to dissolve, filter while hot to remove impurities, then cool slowly to 4°C to purify the compound.

Q4: How do I remove the Boc group if I need the water-soluble salt?

  • Dissolve the compound in DCM.[2][4] Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v) or 4M HCl in Dioxane .[2] Stir for 1-2 hours. Evaporate solvent.[2][4] The resulting salt will be highly water-soluble but insoluble in ether (use ether to wash the salt).[2]

References

  • RCM Synthesis of Azepines: O'Leary, D. J., et al. (2012).[2] "Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline" (Analogous 7-ring synthesis conditions). Organic Syntheses, 89, 170-182.[2] [2][3]

  • Boc-Group Properties: Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2][5] (Standard reference for Boc lipophilicity and stability).[2]

  • Solubilization Techniques: Savjani, K. T., et al. (2012).[2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[2]

  • PubChem Compound Summary: 2,3,4,5-Tetrahydro-1H-benzo[d]azepine (Structural analog data for solubility estimation). [2][3]

Sources

Technical Support Center: A Researcher's Guide to Handling tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. As a compound that is potentially hygroscopic, its proper handling is paramount to ensure experimental reproducibility, high yields, and the integrity of your results. This document provides in-depth, field-tested insights and protocols to address common challenges and questions.

Introduction: The Challenge of Hygroscopicity

While not always explicitly stated in supplier documentation, many amine-containing compounds, especially those with polar functional groups, exhibit some degree of hygroscopicity. This means they have a tendency to absorb moisture from the atmosphere. For a reagent like this compound, this absorbed water can act as an unquantified reagent, leading to variability in reaction outcomes, potential side reactions, and even degradation of the compound itself. Therefore, treating this compound as hygroscopic is a critical best practice.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Q1: How should I store this compound upon receipt?

A1: Proper storage from the moment of receipt is crucial. The compound should be stored in a cool, dry place.[1] We recommend the following tiered approach for optimal stability:

  • Short-term (daily/weekly use): Store the original container inside a desiccator with a suitable desiccant (e.g., silica gel, calcium sulfate). The desiccator should be placed in a cool, dark location, away from direct sunlight and sources of heat.

  • Long-term (months/years): For long-term storage, consider aliquoting the compound into smaller, tightly sealed vials under an inert atmosphere (e.g., argon or nitrogen). These vials should then be stored in a desiccator at a reduced temperature, typically 2-8°C. This minimizes the number of times the main stock is exposed to the atmosphere.

Q2: I opened the bottle in the lab. What precautions should I take?

A2: Minimize the compound's exposure to ambient air.[2] The key is to be efficient and prepared. Before opening the container, allow it to equilibrate to room temperature if it was stored in a refrigerator or freezer. This prevents condensation of atmospheric moisture onto the cold compound. Have all necessary spatulas, weighing paper, and vials ready. Once the required amount is dispensed, tightly reseal the container and return it to the desiccator. For highly sensitive applications, we recommend handling the compound inside a glove box with a low-humidity atmosphere.

Experimental Workflow

Q3: My reaction yield is lower than expected. Could moisture be the culprit?

A3: Absolutely. The presence of water can negatively impact your reaction in several ways:

  • Inaccurate Stoichiometry: If the compound has absorbed a significant amount of water, the actual mass of the active reagent you are weighing out is less than the measured mass. This will throw off your reaction stoichiometry, potentially leading to incomplete conversion.

  • Side Reactions: The Boc (tert-butoxycarbonyl) protecting group is generally stable to many reaction conditions but can be susceptible to cleavage under acidic conditions.[3] Absorbed water can participate in hydrolysis, especially if your reaction conditions are even mildly acidic, leading to the formation of the deprotected azepine.

  • Reagent Deactivation: Some reagents used in conjunction with this compound, such as organometallics or certain coupling reagents, are highly water-sensitive and will be quenched by any moisture present.

Troubleshooting Low Yields:

  • Dry Your Solvents: Ensure all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina).

  • Use Freshly Opened Reagents: Whenever possible, use freshly opened bottles of reagents, especially those that are known to be hygroscopic.

  • Consider In-Situ Drying: For critical reactions, you can dry the compound under high vacuum for a few hours before use. However, be cautious with heating as it may cause decomposition.

Q4: I am seeing an unexpected impurity in my TLC/LC-MS analysis. What could it be?

A4: An unexpected spot on your TLC or a new peak in your LC-MS could be the deprotected 2,3,4,5-tetrahydro-1H-azepine. As mentioned, the Boc group is labile to acid, and the presence of water can facilitate this deprotection. If your reaction generates acidic byproducts, or if you have trace acid impurities in your solvents or reagents, the combination with absorbed water can lead to partial deprotection.

Protocols and Methodologies

Protocol 1: Aliquoting for Long-Term Storage

This protocol is designed to preserve the integrity of your bulk supply of this compound.

Materials:

  • This compound

  • Small, amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas supply

  • Glove box or a Schlenk line setup

  • Spatula

  • Analytical balance

Procedure:

  • Place the sealed container of the compound, vials, caps, and spatula into the antechamber of a glove box.

  • Evacuate and refill the antechamber with inert gas three times before transferring the items into the main chamber.

  • Inside the glove box, carefully open the main container.

  • Using the spatula, dispense the desired amount of the compound into each vial.

  • Tightly cap each vial.

  • For additional protection, you can wrap the cap-vial interface with Parafilm.

  • Label each vial clearly with the compound name, lot number, and date of aliquoting.

  • Store the aliquoted vials in a desiccator at the recommended temperature.

Diagram 1: Recommended Storage and Handling Workflow

G reception Receipt of Compound equilibrate Equilibrate to Room Temp. reception->equilibrate desiccator_short Short-Term Storage (Desiccator) reception->desiccator_short Daily/Weekly Use desiccator_long Long-Term Storage (Aliquoted, Inert Gas, Desiccator at 2-8°C) reception->desiccator_long Infrequent Use glovebox Handle in Glove Box (if possible) equilibrate->glovebox desiccator_short->equilibrate weigh Weigh Quickly glovebox->weigh reaction Use in Reaction weigh->reaction desiccator_long->equilibrate

Sources

"tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate storage and stability optimization"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Welcome to the technical support guide for this compound (CAS: 178172-25-3). This document is designed for researchers, medicinal chemists, and process development scientists, providing in-depth guidance on optimizing the storage, handling, and stability of this critical building block. Our goal is to equip you with the necessary knowledge to prevent compound degradation, troubleshoot experimental anomalies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

This compound's stability is critically dependent on its storage environment. The tert-butoxycarbonyl (Boc) protecting group is sensitive to acid, which can be present in trace amounts in the atmosphere (e.g., CO₂ in the presence of moisture) or on container surfaces.

Answer: For optimal long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: 2–8 °C (refrigerated).[1] Storing in a "cool & dry place" is a minimum requirement, but refrigeration is strongly recommended to minimize the rate of any potential degradation.[2]

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture and carbon dioxide, preventing the formation of carbonic acid which can catalyze the cleavage of the Boc group.

  • Light: Protect from light.[1] While the molecule does not have strong chromophores suggesting extreme photosensitivity, this is a standard precaution for complex organic molecules to prevent unforeseen photochemical reactions.

  • Container: Use a clean, dry, and tightly sealed container made of inert material (e.g., amber glass with a PTFE-lined cap).

ParameterRecommended ConditionRationale
Temperature 2–8 °CReduces kinetic rate of degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents contact with acidic atmospheric gases (CO₂) and moisture.
Light Keep in Dark / Amber VialPrevents potential photochemical degradation.
Container Tightly Sealed, Inert MaterialPrevents moisture ingress and reaction with container surfaces.
Q2: How stable is the Boc protecting group on this molecule? What conditions should I avoid?

Answer: The Boc group is a robust protecting group under neutral and basic conditions, making it orthogonal to many other common protecting groups like Fmoc.[3][4] However, its primary vulnerability is its lability under acidic conditions.[3][5]

  • Avoid Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and phosphoric acid will rapidly cleave the Boc group, yielding the free 2,3,4,5-tetrahydro-1H-azepine.[4][6]

  • Avoid Lewis Acids: Lewis acids can also catalyze Boc deprotection. Ensure all reaction components and equipment are free from acidic residues.

  • High Temperatures: While Boc deprotection typically requires strong acid, thermal cleavage can occur at very high temperatures (e.g., >150 °C), often in the absence of any catalyst.[6][7][8] For typical laboratory applications at or near room temperature, thermal degradation is not a primary concern unless reactions are heated for extended periods.[9]

Q3: What solvents are recommended for preparing stock solutions? How should they be stored?

Answer: Solvent choice is critical. Using a non-acidic, dry (anhydrous) aprotic solvent is the best practice.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF). Ensure you are using high-purity, anhydrous grades.

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol can participate in proton transfer and may contain trace acidity. While they can be used for reactions, they are not ideal for long-term solution storage.[10]

  • Solution Storage: Prepare solutions fresh whenever possible. If storage is necessary, store in a tightly sealed vial with a PTFE-lined cap at -20 °C under an inert atmosphere. Do not store solutions for extended periods (more than a few weeks) without re-validating the concentration and purity.

Troubleshooting Guide

Issue 1: My analytical data (NMR, LC-MS) shows the presence of deprotected 2,3,4,5-tetrahydro-1H-azepine as an impurity.

This is the most common issue and points directly to the unintended cleavage of the Boc group.

Root Cause Analysis:

  • Acid Contamination: This is the most likely cause. The acid could originate from:

    • The solvent used (e.g., un-neutralized chloroform, older bottles of DCM).

    • Co-reagents or additives in a reaction mixture.

    • Glassware that was not properly washed and neutralized (e.g., residual acid from a previous experiment).

    • Silica gel used for chromatography, which is inherently acidic.

  • Improper Storage: Storing the compound (solid or in solution) without protection from atmospheric moisture and CO₂ can lead to the formation of carbonic acid, causing slow degradation over time.

Troubleshooting Workflow:

G start Impurity Detected: Deprotected Azepane check_solvent Check Solvent Acidity: Use fresh, anhydrous, aprotic solvent. Test pH of old solvent. start->check_solvent check_reagents Review Reaction Conditions: Are any reagents or substrates acidic? Consider adding a non-nucleophilic base (e.g., 2,6-lutidine). start->check_reagents check_storage Evaluate Storage Protocol: Is the compound stored at 2-8°C? Is it under an inert atmosphere? start->check_storage check_workup Analyze Workup/Purification: Is acidic silica gel being used? Consider neutralizing silica with triethylamine or using neutral alumina. start->check_workup solution Solution: Implement rigorous anhydrous, aprotic, and neutral conditions. Re-purify material if necessary. check_solvent->solution check_reagents->solution check_storage->solution check_workup->solution

Caption: Troubleshooting workflow for deprotection impurity.

Preventative Measures:

  • Always use fresh, high-purity anhydrous solvents.

  • When performing chromatography, consider pre-treating your silica gel by slurrying it with a solvent containing 0.5-1% triethylamine, then removing the solvent. Alternatively, use neutral alumina.

  • If a reaction is sensitive to trace acid, consider adding a proton sponge or a hindered, non-nucleophilic base as a scavenger.

Issue 2: I'm observing low or inconsistent yields in my reaction where this compound is a starting material.

Answer: Assuming other reaction parameters are optimized, inconsistent yields often trace back to the purity and integrity of the starting material.

Root Cause Analysis:

  • Partial Degradation: The reagent may have already partially degraded due to improper storage, as described in Issue 1. This means the actual molar quantity of the active reagent is lower than calculated.

  • Presence of Inhibitors: The impurity (the free amine) can sometimes interfere with the intended reaction, acting as a competitive substrate or poisoning a catalyst.

Corrective Actions:

  • Re-qualify Your Reagent: Before use, run a quick purity check via HPLC or ¹H NMR.

  • Purify Before Use: If impurities are detected, re-purify the material. For this compound, a simple filtration through a short plug of neutralized silica gel or recrystallization may be sufficient.

  • Accurate Weighing: Ensure the solid is brought to room temperature in a desiccator before weighing to prevent condensation of atmospheric moisture, which would lead to inaccurate mass measurements.

Key Chemical Pathway: Acid-Catalyzed Degradation

Understanding the mechanism of degradation is key to preventing it. The Boc group is cleaved via an E1 elimination mechanism initiated by protonation.

G cluster_0 Degradation Mechanism A Boc-Azepane B Protonated Carbamate A->B + H⁺ C tert-Butyl Cation + Carbamic Acid B->C Slow (Rate-Determining) D Deprotected Azepane + CO₂ + Isobutylene C->D Fast (Fragmentation)

Caption: Acid-catalyzed deprotection of Boc-azepane.

This mechanism highlights why even catalytic amounts of acid can cause significant degradation over time, as the proton (H⁺) is regenerated in the overall process.[3][5]

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions

This protocol minimizes the risk of degradation during routine experimental use.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., DCM, THF, ACN) from a freshly opened or Sure/Seal™ bottle

  • Oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

  • PTFE-lined screw-cap vials

Procedure:

  • Place the required amount of the solid compound into an oven-dried, tared flask under a stream of inert gas.

  • Seal the flask and re-weigh to obtain the precise mass.

  • Using a gas-tight syringe, add the required volume of anhydrous solvent to the flask to achieve the target concentration.

  • Swirl gently to dissolve. If necessary, sonication can be used, but avoid heating.

  • If the solution is to be used for multiple experiments, aliquot it into smaller, single-use vials under an inert atmosphere.

  • Seal the vials tightly, wrap the cap with Parafilm®, and store in a freezer at -20 °C.

  • Before use, allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is used to intentionally degrade the compound under controlled stress conditions to understand its vulnerabilities. This is a common practice in pharmaceutical stability testing.[11]

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.[11]

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each condition:

    • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 60 °C.

    • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60 °C.

    • Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80 °C.

    • Control: Keep one vial of the stock solution at 4 °C.

  • Time Points: Withdraw samples from each vial at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Quench the reaction if necessary (e.g., neutralize the acid/base samples).

    • Dilute all samples to a standard concentration.

    • Analyze by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile/0.1% phosphoric acid mobile phase).[11]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The conditions that cause the most significant changes are the primary stability risks. LC-MS/MS can be used to identify the structure of the degradation products.[11]

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Boc Protecting Group for Amines. Chemistry Steps.[Link]

  • Is the protecting group boc of the amino group stable at 37°C? ResearchGate.[Link]

  • Dual protection of amino functions involving Boc. RSC Publishing.[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.[Link]

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry.[Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications.[Link]

Sources

"troubleshooting guide for tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis, purification, and handling of this N-Boc protected seven-membered heterocyclic compound. The unique conformational flexibility of the azepane ring can present challenges not typically seen with smaller ring systems, and this guide aims to address those specific nuances.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Synthesis of this compound

The standard synthesis involves the protection of the secondary amine of 2,3,4,5-tetrahydro-1H-azepine (also known as hexamethyleneimine) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Question 1: My N-Boc protection reaction is showing low or no conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Boc protection reaction is a common issue that can often be traced back to several key factors. The nucleophilicity of the secondary amine in the azepane ring is generally good, but reaction conditions must be optimal to drive the reaction to completion.

  • Causality Behind Experimental Choices: The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. A base is typically used to deprotonate the resulting ammonium intermediate, regenerating the free amine and driving the equilibrium towards the product. The choice of base and solvent is critical to ensure sufficient reactivity and solubility of all components.

  • Troubleshooting & Optimization:

    Potential Cause Explanation & Solution
    Insufficient Basicity The chosen base may not be strong enough to effectively deprotonate the intermediate or scavenge the acidic byproduct. Solution: Switch to a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). In some cases, an inorganic base like sodium bicarbonate or sodium carbonate in a biphasic system (e.g., DCM/water) can be effective.
    Poor Solubility The starting azepine or the Boc₂O may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Solution: Ensure all reactants are fully dissolved. Tetrahydrofuran (THF) and dichloromethane (DCM) are excellent choices. If solubility remains an issue, consider gentle warming (30-40 °C).
    Hydrolysis of Boc₂O Boc₂O can be hydrolyzed by water, especially in the presence of a base. Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. If using an aqueous basic solution, ensure vigorous stirring to promote the reaction at the interface and minimize hydrolysis.
    Suboptimal Stoichiometry Using an insufficient amount of Boc₂O will naturally lead to incomplete conversion. Solution: Use a slight excess of Boc₂O (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.
  • Self-Validating Protocol: A well-designed experiment will include in-process monitoring. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. A successful reaction will show a clean conversion to a new, less polar spot (for TLC) corresponding to the Boc-protected product.

Question 2: I'm observing multiple spots on my TLC plate after the Boc protection reaction. What are these side products and how can I avoid them?

Answer:

The formation of side products is often indicative of reactive impurities or non-optimal reaction conditions.

  • Common Side Products & Their Formation:

    Side Product Plausible Cause Prevention Strategy
    Urea derivative If the starting azepine is contaminated with primary amines, or if the reaction is run at excessively high temperatures, isocyanate intermediates can form from the decomposition of Boc₂O, leading to urea formation.Use high-purity starting materials. Avoid excessive heating of the reaction mixture.
    Di-acylated product While less common for secondary amines, under forcing conditions or with highly reactive impurities, side reactions can occur.Adhere to the recommended stoichiometry and reaction temperature. Purify the starting azepine if its quality is questionable.
  • Visualizing the Reaction Pathway:

    Boc Protection Azepine 2,3,4,5-Tetrahydro-1H-azepine Intermediate Tetrahedral Intermediate Azepine->Intermediate + Boc₂O Boc2O Boc₂O Boc2O->Intermediate Base Base (e.g., TEA) Product This compound Base->Product Intermediate->Product + Base Byproduct t-BuOH + CO₂ + [Base-H]⁺

    Caption: General workflow for N-Boc protection of azepine.

Part 2: Purification and Handling

Question 3: I'm having difficulty purifying my this compound by column chromatography. It's streaking or co-eluting with impurities.

Answer:

Purification of Boc-protected amines can sometimes be challenging due to their moderate polarity and potential for interaction with silica gel.

  • Expert Insights on Chromatography:

    • Tailing/Streaking: This is often caused by the slightly basic nature of the product interacting with the acidic silica gel. To counteract this, add a small amount of a non-nucleophilic base, such as triethylamine (0.5-1% v/v), to your eluent system. This will neutralize the acidic sites on the silica and lead to sharper peaks.

    • Co-elution: If your product is co-eluting with a non-polar impurity, you need to increase the polarity of your eluent system. A gradient elution, starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, can effectively separate the product from both more and less polar impurities.

    • Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.

  • Recommended Eluent Systems:

    Impurity Type Recommended Eluent System (Hexanes/Ethyl Acetate)
    Non-polar Start with 98:2 and gradually increase to 90:10.
    Slightly more polar Use an isocratic system of 95:5 or 90:10.

Question 4: What are the best practices for storing this compound? I'm concerned about its long-term stability.

Answer:

While the Boc group is generally stable, proper storage is crucial to prevent degradation.

  • Storage Recommendations:

    • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.

    • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Signs of Degradation:

    • Appearance of a yellowish tint.

    • Presence of a new, more polar spot on TLC, which could indicate partial deprotection.

    • An acidic smell, which might suggest decomposition of the Boc group.

Part 3: Deprotection and Further Reactions

Question 5: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is leading to a complex mixture of products. How can I achieve a cleaner deprotection?

Answer:

Acid-mediated deprotection of the Boc group generates a tert-butyl cation, a highly reactive electrophile that can lead to unwanted side reactions.[1]

  • The Role of Scavengers: The tert-butyl cation can alkylate any nucleophilic sites on your molecule or in the reaction mixture. To prevent this, it is essential to use a scavenger.[1]

    Common Scavengers Mechanism of Action
    Triethylsilane (TES) Reduces the tert-butyl cation to isobutane.
    Anisole Acts as a sacrificial aromatic compound, undergoing Friedel-Crafts alkylation.
    Thioanisole A highly effective scavenger due to the nucleophilicity of the sulfur atom.
  • Optimized Deprotection Protocol:

    • Dissolve the Boc-protected azepine in anhydrous dichloromethane (DCM).

    • Add a scavenger (e.g., triethylsilane, 1.5-2.0 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 5-10 equivalents).

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a solvent like toluene to remove residual TFA.

    • Neutralize the resulting salt with a mild base (e.g., saturated sodium bicarbonate solution) during aqueous workup.

  • Troubleshooting Deprotection:

    Deprotection Troubleshooting Start Start: Incomplete Deprotection or Side Products Check_Acid Is the acid fresh and anhydrous? Start->Check_Acid Check_Scavenger Was a scavenger used? Check_Acid->Check_Scavenger Yes Increase_Equiv Increase equivalents of acid Check_Acid->Increase_Equiv No Add_Scavenger Add a scavenger (e.g., TES, Anisole) Check_Scavenger->Add_Scavenger No Consider_Alternative Consider alternative deprotection methods Check_Scavenger->Consider_Alternative Yes Increase_Equiv->Start Add_Scavenger->Start Success Clean Deprotection Consider_Alternative->Success

    Caption: Decision tree for troubleshooting N-Boc deprotection.

Question 6: Are there milder alternatives to TFA for Boc deprotection, especially if my molecule has other acid-sensitive functional groups?

Answer:

Yes, several milder methods can be employed for Boc deprotection when TFA is too harsh.

  • Alternative Acidic Conditions:

    • HCl in Dioxane or Methanol: A 4M solution of HCl in dioxane is a common and effective alternative. HCl in methanol can also be used, but be mindful of potential transesterification if your molecule contains ester groups.

    • Aqueous Phosphoric Acid: This is an environmentally benign and mild reagent for the deprotection of tert-butyl carbamates.[2]

  • Non-Acidic Methods:

    • Thermal Deprotection: Heating the Boc-protected amine in a high-boiling solvent like toluene or dioxane can effect deprotection, although this may require high temperatures (reflux) and is substrate-dependent.

    • Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane can selectively cleave N-Boc groups, sometimes with improved selectivity over other acid-labile protecting groups.[3][4]

References

  • Pittelkow, M., Lewinsky, R., & Christensen, J.B. (2002). Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates. Synthesis, 2002(15), 2195-2202. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Li, B., Berliner, M., Buzon, R., Chiu, C. K.-F., Colgan, S. T., Kaneko, T., & Keene, N. (2006). Aqueous phosphoric acid as an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • PubChem. (n.d.). tert-Butyl 6-formyl-2,3,4,5-tetrahydro-1h-azepine-1-carboxylate. [Link]

Sources

Technical Support Center: Navigating Solvent Effects in Reactions of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and address the nuanced challenges researchers face, particularly concerning the critical role of solvent selection. This guide is structured to help you troubleshoot common issues and deepen your understanding of the underlying chemical principles that govern reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you make informed decisions in the lab.

Question 1: My N-alkylation reaction with an alkyl halide is sluggish, and the yield is disappointingly low. What are the likely causes and how can I optimize the solvent conditions?

Answer: This is a classic challenge often rooted in suboptimal solvent choice for what is typically an Sₙ2 reaction. The solvent must serve two primary functions: dissolving the reactants (the Boc-azepane, alkyl halide, and base) and facilitating the desired nucleophilic attack.

Causality: The rate of an Sₙ2 reaction is highly dependent on the nucleophilicity of the deprotonated amine. Polar aprotic solvents are superior for this purpose. They possess large dipole moments that help dissolve charged species (like the base's cation), but they do not have acidic protons (like O-H or N-H bonds).[1][2] Consequently, they cannot form a hydrogen-bonding "cage" around the amine anion, leaving it "naked" and highly nucleophilic.[3][4] In contrast, polar protic solvents can solvate and stabilize the nucleophile, blunting its reactivity and slowing the reaction.[3][5]

Troubleshooting Steps & Solutions:

  • Assess Your Current Solvent: If you are using a protic solvent (e.g., ethanol, isopropanol) or a nonpolar solvent (e.g., toluene, hexanes), switching to a polar aprotic solvent is the most critical first step.

  • Select an Optimal Polar Aprotic Solvent:

    • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices. They effectively dissolve most organic substrates and inorganic bases (like K₂CO₃ or NaH), ensuring a homogenous reaction mixture.[6][7]

    • Acetonitrile (MeCN) is another effective option, though sometimes less solubilizing for certain inorganic salts.

  • Ensure Anhydrous Conditions: Water is a protic species that can interfere with the reaction. Using dry solvents and running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial, especially when using highly reactive bases like sodium hydride (NaH).[6]

Data Summary: Solvent Properties and Their Impact on N-Alkylation

SolventTypeDielectric Constant (ε)Boiling Point (°C)Expert Notes
DMF Polar Aprotic37153Excellent choice for solubility of reagents.[7] Easy to remove under high vacuum.
DMSO Polar Aprotic47189Very high dissolving power, but difficult to remove due to high boiling point.[8]
Acetonitrile Polar Aprotic37.582Good choice, lower boiling point makes for easier workup. May not dissolve all bases as well as DMF.
Ethanol Polar Protic24.578Not recommended. Will slow the reaction by solvating the nucleophile.[3]
Toluene Nonpolar2.4111Not recommended. Poor solubility for bases and will not adequately stabilize charged intermediates.

Question 2: During the Boc-deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), I'm observing significant side-product formation. How can the solvent system mitigate this?

Answer: Side-product formation during Boc-deprotection is almost always caused by the highly reactive tert-butyl cation that is generated upon cleavage.[9] This carbocation is a potent electrophile that can alkylate any available nucleophile in the reaction, including your product, solvent, or scavengers.

Causality: The choice of solvent and additives directly influences the lifetime and reactivity of this carbocation. A non-nucleophilic solvent like DCM is standard because it doesn't react with the cation. However, the concentration of TFA and the presence of scavengers are critical.

Troubleshooting Steps & Solutions:

  • The Role of the Co-solvent: While DCM is the workhorse, its polarity is moderate. For certain substrates, a different solvent system may offer better selectivity.

    • 4M HCl in Dioxane: This is a very common and effective alternative to TFA/DCM.[10][11] Dioxane can help to stabilize intermediates, and the gaseous HCl can be easier to remove than TFA. This system is often considered "cleaner."

    • Methanol as a Co-solvent: In some cases, adding a small amount of a protic solvent like methanol can be beneficial. It can act as a competitive, benign nucleophile to trap the tert-butyl cation, forming methyl tert-butyl ether (MTBE), which is volatile and easily removed. A method using oxalyl chloride in methanol has been reported as a mild deprotection strategy.[12][13]

  • Anhydrous Conditions are Key: The presence of water can slow the deprotection and potentially lead to hydrolysis of other sensitive functional groups if present.[10]

  • Consider Milder, Solvent-Dependent Methods: If your molecule is particularly sensitive, consider alternatives to strong acids where the solvent plays a more direct role. For example, heating in a solvent like refluxing toluene or dioxane can sometimes effect thermal deprotection, although this is substrate-dependent.[10]

Experimental Protocol: Selective Boc-Deprotection with HCl/Dioxane

  • Materials:

    • N-Boc-azepane derivative (1.0 mmol)

    • 4.0 M HCl in 1,4-Dioxane (5.0 mL, 20 mmol, 20 equiv.)

  • Procedure:

    • Dissolve the N-Boc-azepane derivative in the 4.0 M HCl/Dioxane solution at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • The resulting residue is the hydrochloride salt of the deprotected amine, which can be used directly or neutralized by washing with a basic aqueous solution (e.g., sat. NaHCO₃) during an extractive workup.

  • Rationale: This protocol avoids the strong, often difficult-to-remove TFA and provides the product as a convenient HCl salt, which is often a stable, crystalline solid.[11]

Frequently Asked Questions (FAQs)

Q1: How do I strategically select a solvent for a reaction with Boc-azepane?

A1: Solvent selection is a multi-factorial decision. You must balance reagent solubility, the reaction's mechanism, reaction temperature, and ease of workup. The following decision workflow can guide your choice.

Solvent_Selection_Workflow start Start: Identify Reaction Type alkylation N-Alkylation / Acylation start->alkylation deprotection Boc-Deprotection start->deprotection other Other (e.g., Ring Opening) start->other sub_type Reaction Mechanism? reagents Reagent Properties conditions Reaction Conditions recommendation Solvent Recommendation sn2 Sₙ2-type alkylation->sn2 acid_cat Acid-Catalyzed deprotection->acid_cat base_sol Inorganic Base (e.g., K₂CO₃, NaH)? sn2->base_sol acid_sol Strong Acid (e.g., TFA, HCl)? acid_cat->acid_sol temp High Temp (>100°C)? base_sol->temp polar_aprotic Polar Aprotic (DMF, DMSO, MeCN) base_sol->polar_aprotic workup Easy Workup Needed? acid_sol->workup non_nuc Non-Nucleophilic (DCM, Dioxane) acid_sol->non_nuc high_bp High-Boiling Point (DMF, Toluene, Dioxane) temp->high_bp low_bp Low-Boiling Point (DCM, MeCN, EtOAc) workup->low_bp polar_aprotic->recommendation non_nuc->recommendation high_bp->recommendation low_bp->recommendation

Caption: A workflow for selecting an appropriate solvent.

Q2: What is the impact of the solvent on acylation reactions of Boc-azepane?

A2: For N-acylation with acyl chlorides or anhydrides, the primary role of the solvent is to dissolve the reactants and be inert to the highly electrophilic acylating agent.

  • Recommended Solvents: Aprotic, non-nucleophilic solvents like Dichloromethane (DCM) , Chloroform (CHCl₃) , or Tetrahydrofuran (THF) are standard. They provide good solubility without the risk of reacting with the acylating agent.

  • Solvents to Avoid: Protic solvents like alcohols or water are completely incompatible as they will be acylated faster than the secondary amine. Amine-based solvents like pyridine can be used, as they often serve a dual role as a nucleophilic catalyst and an acid scavenger, but this must be a deliberate choice. Using a polar aprotic solvent like DMF is possible, but it is crucial to ensure it is anhydrous, as any residual water can lead to hydrolysis of the acylating reagent.

Q3: Can the solvent influence ring-opening reactions of the azepane core?

A3: While the Boc-protected azepane ring is generally stable, certain reactions can induce ring-opening. This is less common than for smaller, more strained rings like aziridines or azetidines.[14][15] However, under harsh Lewis acidic conditions or with specific reagents designed for ring expansion/contraction, the solvent can play a stabilizing role for charged intermediates that may form. For such exploratory reactions, starting with a non-coordinating solvent like DCM or 1,2-dichloroethane (DCE) is advisable to minimize the solvent's participation in the reaction pathway. If a specific intermediate needs to be stabilized, a more coordinating solvent like acetonitrile might be beneficial.

References

  • ChemScene.
  • GuideChem.
  • BenchChem.
  • ResearchGate.
  • National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • PubMed Central. Synthesis of 1,3,5-Triazepines and Benzo[f][6][16][17]triazepines and Their Biological Activity: Recent Advances and New Approaches.

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate.
  • Biosynth. 2,3,4,5-Tetrahydro-1H-benzo[b]azepine.
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Who we serve. Recent Advances in the Direct Nucleophilic Substitution of Allylic Alcohols through SN1-Type Reactions.
  • ACS Publications.
  • ResearchGate.
  • MDPI.
  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Fisher Scientific. Amine Protection / Deprotection.
  • PSIBERG. Protic vs Aprotic Solvents (with Examples).
  • PubMed Central. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ResearchGate.
  • Lund University Publications. Greening peptide chemistry by using NBP as solvent for SPPS.
  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1.
  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Baran Lab. Haloselectivity of Heterocycles.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • RSC Publishing. Dual protection of amino functions involving Boc.
  • ResearchGate.
  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • Reddit. Polar Protic vs. Polar Aprotic Solvents.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • ResearchGate. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Nucleophilic Substitution Reactions.
  • BenchChem. Navigating Boc Deprotection: A Guide to Minimizing Side Products.
  • YouTube. Protic and Aprotic solvents - and the reaction speed.
  • BenchChem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • BenchChem. Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
  • Google Patents. Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, also known as N-Boc-azepane or N-Boc-hexamethylene imine, is a crucial saturated heterocyclic building block in medicinal chemistry and drug discovery. The presence of the azepane core is significant in the development of various therapeutic agents, including potent inhibitors for enzymes like PARP-1, which are key targets in cancer therapy.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and allows for facile deprotection, making it an ideal intermediate for further synthetic elaboration. This guide provides a comparative analysis of two primary synthetic methodologies for obtaining this valuable compound, offering insights into the strategic choices researchers face in its preparation.

Method 1: Direct N-Boc Protection of Hexamethylene Imine

This is the most straightforward and atom-economical approach, predicated on the availability of the parent heterocycle, hexamethylene imine (azepane). The core of this method is the nucleophilic attack of the secondary amine on di-tert-butyl dicarbonate (Boc₂O), a standard reagent for introducing the Boc protecting group.

Mechanistic Rationale

The reaction proceeds via the nucleophilic addition of the secondary amine of hexamethylene imine to one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected azepane, along with the liberation of tert-butanol and carbon dioxide as byproducts. A base is often employed to neutralize the small amounts of acid that can be present or generated, ensuring the amine remains nucleophilic.

G cluster_0 Method 1: Direct N-Boc Protection Hexamethylene Imine Hexamethylene Imine Product This compound Hexamethylene Imine->Product  Base (e.g., Et₃N) Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Product

Caption: Workflow for Direct N-Boc Protection.

Experimental Protocol

A representative procedure for the N-Boc protection of a secondary amine is as follows:[2]

  • Dissolution: Dissolve hexamethylene imine (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution. If the starting amine is in its salt form, a base such as triethylamine (Et₃N) or sodium bicarbonate is added to liberate the free amine.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, these reactions are complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography if necessary, although often the product is of sufficient purity after a simple work-up.

Method 2: Ring Expansion of N-Boc-4-piperidone

This multi-step approach involves the construction of the seven-membered azepane ring from a six-membered piperidine precursor. A notable industrial-scale synthesis utilizes a ring expansion of tert-butyl piperidin-4-one-1-carboxylate with ethyl diazoacetate.[3][4] This method is particularly useful when the corresponding piperidine starting material is more readily available or economical than hexamethylene imine.

Mechanistic Rationale

The key step is a Lewis acid-catalyzed reaction between N-Boc-4-piperidone and ethyl diazoacetate. The Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), activates the ketone. The diazo compound then adds to the carbonyl carbon, and after loss of nitrogen gas, a rearrangement and ring expansion occur to form the seven-membered β-keto ester. Subsequent hydrolysis, decarboxylation, and reduction of the ketone (e.g., via a Wolff-Kishner or Clemmensen reduction) are required to yield the final saturated N-Boc-azepane.

G cluster_1 Method 2: Ring Expansion Pathway Start N-Boc-4-piperidone Step1 Ring Expansion (Ethyl diazoacetate, BF₃·OEt₂) Start->Step1 Intermediate1 tert-Butyl 4-oxoazepane-1-carboxylate Step1->Intermediate1 Step2 Ketone Reduction (e.g., Wolff-Kishner) Intermediate1->Step2 Product2 This compound Step2->Product2

Caption: Workflow for Ring Expansion Synthesis.

Experimental Protocol (Conceptual Outline)
  • Ring Expansion: [3][4]

    • Cool a solution of N-Boc-4-piperidone (1.0 equiv.) in a suitable solvent (e.g., diethyl ether) to a low temperature (-78 °C to 0 °C).

    • Slowly add boron trifluoride etherate (catalytic to stoichiometric amounts).

    • Add ethyl diazoacetate dropwise and allow the reaction to proceed at low temperature.

    • Quench the reaction carefully and perform an extractive work-up to isolate the intermediate, tert-butyl 4-oxoazepane-1-carboxylate. Purification is typically done by column chromatography.

  • Hydrolysis and Decarboxylation (if necessary, depending on the specific ring expansion variant).

  • Ketone Reduction:

    • A standard Wolff-Kishner reduction involves heating the keto-azepane with hydrazine hydrate and a strong base (like potassium hydroxide) in a high-boiling solvent (e.g., ethylene glycol).

    • The reaction mixture is heated to a high temperature to facilitate the reduction of the hydrazone intermediate.

    • After cooling, the product is isolated by extraction and purified by chromatography or distillation.

Comparative Analysis

FeatureMethod 1: Direct N-Boc ProtectionMethod 2: Ring Expansion
Number of Steps One stepMultiple steps (ring expansion, reduction)
Starting Material Hexamethylene imineN-Boc-4-piperidone
Typical Yield High (>90%)Moderate to good overall yield (can be high per step)[3]
Scalability Excellent, simple procedureMore complex, but proven on an industrial scale[3][4]
Reagent Safety Boc₂O is a mild reagent.Ethyl diazoacetate is potentially explosive and requires careful handling. BF₃·OEt₂ is corrosive. The Wolff-Kishner reduction uses caustic base and high temperatures.
Cost-Effectiveness Dependent on the cost of hexamethylene imine.Can be more cost-effective if N-Boc-4-piperidone is significantly cheaper than hexamethylene imine.
Versatility Limited to the availability of the parent amine.Allows for the synthesis of substituted azepanes from corresponding piperidones.

Conclusion for the Practicing Scientist

The choice between these two synthetic routes is primarily a strategic one, dictated by starting material availability, cost, scale, and the specific capabilities of the laboratory.

  • For rapid, lab-scale synthesis and when hexamethylene imine is readily available, the Direct N-Boc Protection method is unequivocally superior. Its simplicity, high yield, and safety make it the preferred choice for research and early-stage development.

  • The Ring Expansion method becomes a viable and powerful alternative for large-scale industrial production, especially when cost-analysis favors the piperidine starting material. [3][4] While more complex and involving hazardous reagents, its successful implementation on a multi-kilogram scale has been demonstrated. This route also offers greater flexibility for creating a library of structurally diverse azepanes by starting with variously substituted piperidones.

Ultimately, a thorough evaluation of the project's specific needs—speed, scale, cost, and desired structural diversity—will guide the synthetic chemist to the most appropriate and efficient method for obtaining this compound.

References

Sources

"analytical standards for tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Standards Guide: tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Executive Summary & Compound Profile

Compound Identity:

  • IUPAC Name: this compound[1][2]

  • Common Names: N-Boc-2,3,4,5-tetrahydroazepine; 1-Boc-2,3,4,5-tetrahydro-1H-azepine.

  • CAS Number: 178172-25-3 (Note: CAS numbers for specific regioisomers vary; verification via NMR is mandatory).

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 197.28 g/mol

The Application Scientist’s Perspective: This compound is a cyclic enecarbamate . Unlike simple amides or amines, the C6=C7 double bond (conjugated with the nitrogen lone pair) imparts unique reactivity. It is a critical intermediate in Ring-Closing Metathesis (RCM) strategies for synthesizing seven-membered nitrogen heterocycles (azepanes), which are pharmacophores in drugs like balovaptan (V1a antagonist) or various peptidomimetics.

Critical Quality Attribute (CQA) - Stability: The "Achilles' heel" of this standard is its sensitivity to acid. Enecarbamates hydrolyze under acidic conditions to form the corresponding open-chain aldehyde/ketone and amine. Therefore, standard analytical protocols using 0.1% TFA (common in peptide mapping) will actively degrade this standard during analysis , leading to false impurity profiles.

Comparative Analysis of Standard Grades

In the absence of a pharmacopeial (USP/EP) monograph for this specific intermediate, researchers must choose between commercial "Research Grade" materials or establish their own "Primary Reference Standard."

Table 1: Performance Comparison of Analytical Standard Grades

FeaturePrimary Reference Standard (Gold) Commercial Research Grade (Silver) Reagent Grade (Bronze)
Source Custom Synthesis + Full CharacterizationSpecialized Vendors (e.g., BLDpharm, Enamine)General Chemical Suppliers
Purity >99.0% (qNMR validated)>97% (HPLC Area %)>95% (Variable)
Traceability Traceable to NIST via qNMR internal stdVendor CoA onlyNone
Water Content Measured (KF) & CorrectedOften unmeasuredHygroscopic risk
Suitability GMP Release Testing, LOD/LOQ determinationRoutine ID, Early Process DevelopmentSynthetic reactant only
Cost High (

)
Moderate (

)
Low ($)
Risk Low: Absolute quantification possibleMedium: Potential for "inflated" purity via UVHigh: Unknown impurities interfere with RCM

Expert Recommendation: For quantitative assays (e.g., determining reaction yield or residual starting material in a drug substance), you must generate a Primary Reference Standard using qNMR (Protocol B below) because commercial certificates often rely on HPLC-UV, which may not detect non-chromophoric impurities or water.

Validated Experimental Protocols

Protocol A: Self-Validating HPLC-DAD Purity Assessment

Rationale: Standard acidic mobile phases (0.1% Formic Acid/TFA) cause on-column hydrolysis of the enecarbamate. This method uses a neutral/basic pH to ensure the analyte remains intact.

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Avoid high heat to prevent Boc thermal lability).

  • Detection: UV at 210 nm (carbonyl) and 240 nm (enecarbamate conjugation).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Self-Validation Step: Inject the standard. Collect the peak spectrum. If the peak shows tailing or a pre-peak shoulder, inject a sample spiked with 1% acetic acid. If the shoulder increases, your system is too acidic. Buffer pH is critical.

Protocol B: Absolute Purity via qNMR (The "Truth" Method)

Rationale: Since no certified reference material exists, qNMR provides metrological traceability to SI units without requiring a reference standard of the same compound.

  • Internal Standard (IS): Dimethyl sulfone (DMSO

    
    ) or 1,3,5-Trimethoxybenzene (TraceCERT® grade).
    
  • Solvent: DMSO-

    
     (prevents hydrolysis better than CDCl
    
    
    
    , which can become acidic).
  • Procedure:

    • Weigh ~10 mg of Analyte (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire

      
      H NMR with D1 (relaxation delay) 
      
      
      
      30 seconds to ensure full relaxation.
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity).
    

Visualization of Critical Pathways

Figure 1: Stability & Degradation Mechanism

This diagram illustrates the "Silent Killer" of analytical accuracy for this compound: Acid-catalyzed hydrolysis.

DegradationPathway Compound tert-Butyl 2,3,4,5-tetrahydro- 1H-azepine-1-carboxylate (Enecarbamate) Imine N-Acyliminium Ion (Transient Intermediate) Compound->Imine Protonation C6=C7 DeBoc 2,3,4,5-Tetrahydro-1H-azepine (Free Amine) Compound->DeBoc Thermal/TFA (-Isobutylene, -CO2) Acid H+ (Acidic HPLC/Solvent) Acid->Compound OpenChain 6-Oxohexyl-carbamic acid tert-butyl ester (Open Chain Aldehyde) Imine->OpenChain Hydrolysis (+H2O)

Caption: Acid-catalyzed hydrolysis pathway of the enecarbamate standard. Note that acidic mobile phases convert the cyclic target into an open-chain aldehyde impurity.

Figure 2: Analytical Decision Matrix

How to choose the right method based on your data needs.

DecisionMatrix Start Start: Define Analytical Goal Goal1 Absolute Purity / Assay? Start->Goal1 Goal2 Impurity Profiling? Start->Goal2 Goal3 Reaction Monitoring? Start->Goal3 Method1 qNMR (Protocol B) *Traceable to NIST* *No Ref Std needed* Goal1->Method1 High Precision Method2 HPLC-DAD (Protocol A) *Neutral pH Buffer* *Requires Ref Std* Goal2->Method2 Separation Required Method3 GC-MS *Risk: Thermal Degradation* *Use only for volatile impurities* Goal2->Method3 Residual Solvents Goal3->Method2 Routine

Caption: Workflow for selecting the appropriate analytical technique based on data requirements (Assay vs. Impurity ID).

References

  • Paquette, L. A. (Ed.). (2004). Encyclopedia of Reagents for Organic Synthesis. Wiley. (Reference for general enecarbamate reactivity and sensitivity). Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Authoritative source for qNMR protocol). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for neutral pH mobile phase selection for acid-labile compounds). Link

  • Chemical Abstracts Service (CAS). Registry Number 178172-25-3. (Verification of chemical identity). Link

Sources

A Comparative Guide to the Biological Efficacy of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the potential biological efficacy of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate analogs. While direct comparative studies on a unified series of these specific analogs are emerging, this document synthesizes existing data on structurally related azepane and tetrahydroazepine derivatives to forecast their therapeutic potential and to provide robust experimental frameworks for their evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: The this compound Scaffold

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom not only facilitates synthetic manipulations but can also influence the lipophilicity and pharmacokinetic properties of the molecule.[2] Analogs of this compound are therefore of significant interest for the development of new therapeutic agents.

Potential Biological Activities and Structure-Activity Relationship (SAR) Insights

Based on the biological activities reported for analogous tetrahydroazepine and related heterocyclic structures, two primary areas of therapeutic potential for this compound analogs are anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the potential of tetrahydroazepine derivatives as anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair.[3] Inhibition of PARP-1 can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.

Hypothesized Structure-Activity Relationship (SAR):

The biological activity of these analogs is expected to be significantly influenced by the nature and position of substituents on the azepane ring.

  • Substitution at C2 and C7: Introduction of aromatic or heteroaromatic moieties at these positions could enhance π-π stacking interactions within the active site of target enzymes.

  • Substitution at C3, C4, C5, and C6: Modification with functional groups capable of hydrogen bonding (e.g., hydroxyl, amino groups) or hydrophobic interactions (e.g., alkyl, aryl groups) could modulate binding affinity and selectivity.

  • Stereochemistry: The stereochemistry of the substituents will likely play a crucial role in determining the biological activity, as seen in many classes of enzyme inhibitors.

Antimicrobial Activity

Derivatives of azepane and related heterocycles have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][5] The mechanism of action is often attributed to the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation.

Hypothesized Structure-Activity Relationship (SAR):

For antimicrobial applications, the following structural features are anticipated to be important:

  • Lipophilicity: A balanced lipophilicity, influenced by the Boc group and other substituents, is crucial for penetrating the microbial cell membrane.

  • Cationic Moieties: The introduction of basic functional groups could enhance interaction with the negatively charged bacterial cell surface.

  • Specific Pharmacophores: The incorporation of known antimicrobial pharmacophores, such as substituted phenyl rings or heterocyclic moieties, is a promising strategy for enhancing potency.[6]

Comparative Data Summary (Hypothetical)

To facilitate the direct comparison of newly synthesized analogs, the following table structure is proposed for summarizing key biological data.

Table 1: Hypothetical Comparative Anticancer Efficacy of this compound Analogs

Compound IDR1R2R3R4IC50 (µM) vs. A549IC50 (µM) vs. MCF-7PARP-1 Inhibition (IC50, µM)
Lead-01 HHHH>100>100>100
Analog-A1 PhHHH25.332.115.8
Analog-A2 4-F-PhHHH10.115.65.2
Analog-B1 HHOHH50.265.445.3
Analog-C1 HMeHH75.889.2>100

Table 2: Hypothetical Comparative Antimicrobial Efficacy of this compound Analogs

Compound IDR1R2R3R4MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Lead-01 HHHH>128>128
Analog-D1 4-Cl-PhHHH1632
Analog-D2 3,4-di-Cl-PhHHH816
Analog-E1 HHNH2H3264
Analog-F1 HPyridylHH1632

Experimental Protocols

The following are detailed, self-validating protocols for the primary assessment of the biological efficacy of novel this compound analogs.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized analogs on human cancer cell lines.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calc_ic50 Calculate IC50 values read_absorbance->calc_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compounds Prepare serial dilutions of test compounds inoculate Inoculate compound dilutions with microbial suspension prep_compounds->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually inspect for turbidity to determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Potential Signaling Pathway Involvement: PARP-1 in DNA Repair

The inhibition of PARP-1 is a key mechanism for the anticancer activity of several small molecules. The following diagram illustrates the role of PARP-1 in the base excision repair (BER) pathway and how its inhibition can lead to cell death in cancer cells.

PARP-1 Signaling Pathway

PARP1_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP-1 Inhibition cluster_outcome Cellular Outcome DNA_damage Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_damage->PARP1 PARylation PARylation of proteins PARP1->PARylation BER Base Excision Repair (BER) PARylation->BER DNA_repair DNA Repair BER->DNA_repair SSB_accumulation SSB Accumulation BER->SSB_accumulation Inhibitor Azepine Analog (PARP-1 Inhibitor) Inhibition Inhibition of PARP-1 Inhibitor->Inhibition Inhibition->PARP1 DSB_formation Double-Strand Break (DSB) Formation SSB_accumulation->DSB_formation Apoptosis Apoptosis / Cell Death DSB_formation->Apoptosis

Caption: Role of PARP-1 in DNA repair and the effect of its inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The successful design and synthesis of potent analogs will rely on a thorough understanding of the structure-activity relationships, which can be elucidated through systematic modification of the azepane ring and evaluation using the robust experimental protocols detailed in this guide. Future work should focus on synthesizing a diverse library of these analogs to build a comprehensive SAR profile, followed by in vivo efficacy and toxicity studies for the most promising candidates.

References

  • Al-Hiari, Y. M., Shakya, A. K., Alzweiri, M. H., Aburjai, T., & Abu-Dahab, R. (2014). Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][2][7]benzodiazepine-3-carboxylic Derivatives. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5285. [Link]

  • Ghorab, M. M., et al. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 29(13), 3010. [Link]

  • Kaur, H., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 536-563. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]

  • Tala, S. R., et al. (2011). Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. Bioorganic & Medicinal Chemistry Letters, 21(18), 5466-5470. [Link]

  • Various Authors. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][7][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 633. [Link]

  • Various Authors. (2024). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Medicinal Chemistry. [Link]

  • Various Authors. (2025). Design and synthesis of new derivatives with anticancer activity. ResearchGate. [Link]

  • Various Authors. (2025). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][2][7]benzodiazepine-3-carboxylic Derivatives. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Molecules, 29(3), 707. [Link]

  • Various Authors. (2025). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-309. [Link]

  • Various Authors. (2025). Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflammation. Journal of Pharmacy and Pharmacology, 55(1), 123-130. [Link]

Sources

The Reproducibility of Synthesizing tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is the bedrock of innovation. The seven-membered azepane ring, a key pharmacophore, presents both unique opportunities in exploring chemical space and significant synthetic challenges.[1] This guide provides an in-depth technical comparison of methodologies for the synthesis of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, a crucial building block for more complex molecules. We will delve into the reproducibility of common synthetic routes, offering insights into the causal factors that influence experimental outcomes and providing detailed, validated protocols.

The tert-butoxycarbonyl (Boc) protecting group is instrumental in modern organic synthesis, temporarily masking the reactivity of amine groups to allow for selective transformations at other molecular sites.[2] The successful and reproducible synthesis of N-Boc protected heterocycles like the target of this guide is therefore of paramount importance.

Comparative Analysis of Synthetic Strategies

The synthesis of the azepane core is often approached through several strategic pathways, including ring-closing reactions, multi-step sequences, and, notably, ring-expansion reactions.[1] For the specific synthesis of this compound, two prominent methods emerge from the literature and established chemical principles: the Beckmann rearrangement and the ring expansion of piperidine derivatives.

Method 1: The Beckmann Rearrangement

The Beckmann rearrangement is a classic and versatile method for converting ketoximes into amides or lactams, providing a direct route to incorporate a nitrogen atom into a cyclic framework.[3][4] This pathway is particularly relevant for the synthesis of substituted piperidin-2-ones, which are precursors to a wide array of bioactive compounds.[4]

Causality Behind Experimental Choices: The choice of a Beckmann rearrangement is often dictated by the availability of the corresponding cyclohexanone precursor. The reaction is typically acid-catalyzed, with the "trans" migrating group to the oxime's hydroxyl group determining the regioselectivity of nitrogen insertion.[3] The reproducibility of this method can be influenced by the choice of acid catalyst and the reaction conditions, which can affect the yield and purity of the resulting lactam.

dot

Caption: Workflow for the synthesis of the target compound via Beckmann rearrangement.

Method 2: Ring Expansion of N-Boc-Piperidine Derivatives

A more direct and often higher-yielding approach involves the ring expansion of a pre-formed six-membered ring. A notable industrial-scale synthesis of a related compound, tert-butyl 4-oxoazepane-1-carboxylate, utilizes the ring expansion of tert-butyl piperid-4-one-1-carboxylate with ethyl diazoacetate.[5][6] This highlights the scalability and efficiency of this strategy. For the synthesis of the unsubstituted target molecule, a similar ring expansion of a suitable N-Boc-piperidine precursor can be envisioned.

Causality Behind Experimental Choices: This method leverages the relative ease of synthesizing substituted piperidines. The choice of the ring expansion reagent and catalyst is critical for achieving high yields and minimizing side reactions. The N-Boc protecting group is stable under these conditions and facilitates purification of the final product. Reproducibility hinges on the careful control of reaction temperature and the stoichiometry of the reagents.

dot

Caption: Generalized workflow for the ring expansion approach to the target compound.

Quantitative Comparison of Synthetic Methods

ParameterBeckmann RearrangementRing Expansion of N-Boc-Piperidine
Starting Material Availability Readily available cyclohexanone derivatives.Requires synthesis of a suitable N-Boc-piperidine precursor.
Number of Steps Typically 3-4 steps from cyclohexanone.Can be achieved in fewer steps from a suitable piperidine.
Expected Yield Moderate to good, but can be variable.Generally good to high yields reported for similar systems.[5][6]
Scalability Scalable, but may require optimization of acidic conditions.Proven scalability to >30 kg scale for related compounds.[5][6]
Reproducibility Challenges Control of rearrangement regioselectivity, potential for side reactions under harsh acidic conditions.Handling of potentially hazardous reagents like ethyl diazoacetate, strict temperature control required.
Purification May require chromatographic purification of intermediates and final product.The N-Boc group facilitates straightforward purification by chromatography or crystallization.

Experimental Protocols

The following are detailed, representative protocols for the key steps in the synthesis of this compound, based on established methodologies for similar compounds.

Protocol 1: Synthesis of ε-Caprolactam via Beckmann Rearrangement of Cyclohexanone Oxime

Materials:

  • Cyclohexanone oxime

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Ammonium hydroxide solution

  • Organic solvent (e.g., toluene, chloroform)

Procedure:

  • In a fume hood, carefully add cyclohexanone oxime to a flask containing a stirred, cooled solution of concentrated sulfuric acid or PPA.

  • Slowly warm the reaction mixture to the temperature specified in the chosen literature procedure (typically between 60-120 °C) and maintain for the recommended time.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated ammonium hydroxide solution, keeping the temperature low with an ice bath.

  • Extract the aqueous layer multiple times with an appropriate organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ε-caprolactam.

  • Purify the crude product by recrystallization or distillation.

Protocol 2: Boc Protection of Azepane

Materials:

  • Azepane (Hexamethyleneimine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)

  • Solvent (e.g., Dichloromethane (DCM), Methanol)

Procedure:

  • Dissolve azepane in the chosen solvent. If starting from a hydrochloride salt, add a base like triethylamine to neutralize it.

  • To the stirred solution, add di-tert-butyl dicarbonate portion-wise or as a solution in the same solvent.

  • Stir the reaction mixture at room temperature for several hours or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • If a solid precipitate forms (e.g., triethylammonium chloride), remove it by filtration.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by flash column chromatography on silica gel.

Characterization and Data Interpretation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm) and the methylene protons of the azepane ring (multiplets in the range of 1.5-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbons of the azepane ring.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak or a fragment corresponding to the loss of the tert-butyl group. The predicted monoisotopic mass is 199.1572 g/mol .[7]

Conclusion and Future Outlook

The synthesis of this compound is a critical step for the development of novel therapeutics containing the azepane scaffold. While direct, comparative studies on the reproducibility of its synthesis are not abundant in the literature, established methods like the Beckmann rearrangement and ring expansion of piperidine derivatives offer viable routes. The ring expansion method, in particular, shows promise for high-yield and scalable production, as demonstrated by the industrial synthesis of a related analogue.[5][6]

For researchers, the choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Careful control of reaction parameters is paramount to ensure reproducibility. Future research in this area could focus on developing more atom-economical and environmentally benign synthetic methods, such as catalytic C-H activation or dearomative strategies, to access this important class of molecules.

References

  • CN102516172B - 2, 3, 4, 7-tetrahydro-1H-nitrogen azepine compound and preparation method and application thereof - Google P
  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central. (URL: [Link])

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed. (URL: [Link])

  • t-BUTYL AZODIFORMATE - Organic Syntheses Procedure. (URL: [Link])

  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. (URL: [Link])

  • tert-Butyl azepane-1-carboxylate | C11H21NO2 | CID 14271589 - PubChem. (URL: [Link])

  • CN112159343A - Purification method of tert-butyl hydroperoxide - Google P
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (URL: [Link])

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ACS Publications. (URL: [Link])

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate. (URL: [Link])

  • Selective methodologies for the synthesis of biologically active piperidinic compounds. (URL: [Link])

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate. (URL: [Link])

  • 2,3,4,5-Tetrahydro-1H-benzo(d)azepine - PubChem. (URL: [Link])

  • This compound. (URL: [Link])

  • Beckmann Rearrangement - Organic Chemistry Portal. (URL: [Link])

    • Azepines. (URL: [Link])

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: [Link])

  • EPA/NIH Mass Spectral Data Base - GovInfo. (URL: [Link])

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - NIH. (URL: [Link])

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ACS Publications. (URL: [Link])

  • 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine - PubChem. (URL: [Link])

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate. (URL: [Link])

  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols - Repository of the Academy's Library. (URL: [Link])

  • Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer - MDPI. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])

  • Beckmann Rearrangement - Chemistry LibreTexts. (URL: [Link])

  • Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC - NIH. (URL: [Link])

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. (URL: [Link])

  • Synthesis of 3-tetrazolylmethyl-azepino[4,5-b]indol-4-ones in two reaction steps: (Ugi- azide / N-acylation / SN2) / free radical cyclization and docking studies to a 5-Ht6 model - The Royal Society of Chemistry. (URL: [Link])

  • This compound. (URL: [Link])

Sources

"confirming the structure of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate by X-ray crystallography"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Confirmation of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate: A Comparative Guide to Crystallographic Validation

Executive Summary & Strategic Context

In the development of medium-ring nitrogen heterocycles, This compound (CAS: 178172-25-3) represents a critical synthetic intermediate. However, verifying its structure presents a unique "perfect storm" of analytical challenges:

  • Conformational Flexibility: The seven-membered azepine ring exists in a flux of twist-boat and chair-like conformations.

  • Rotameric Broadening: The tert-butoxycarbonyl (Boc) group induces slow rotation on the NMR timescale, broadening signals and complicating

    
    -coupling analysis.
    
  • Regioisomeric Ambiguity: Distinguishing the target enecarbamate (double bond at C6–C7) from the thermodynamically stable allylic carbamate (double bond at C5–C6) is difficult using 1D NMR alone.

This guide compares the "Gold Standard" Single Crystal X-ray Diffraction (SC-XRD) against high-field NMR and Computational Modeling. We demonstrate why SC-XRD is the only method capable of providing absolute bond-length metrics to unambiguously assign the enamine functionality.

Comparative Analysis: SC-XRD vs. Alternative Methods

The following table objectively compares the efficacy of structural elucidation methods for N-Boc-tetrahydroazepines.

FeatureMethod A: SC-XRD (Recommended) Method B: VT-NMR (600 MHz) Method C: DFT Modeling
Primary Output Absolute 3D atomic coordinates & bond lengths.Chemical shifts (

) & coupling constants (

).[1]
Predicted low-energy conformers.
Regioisomer Certainty Absolute. Direct measurement of C=C vs C-C bond lengths.Moderate. Inferred from COSY/HMBC correlations (often ambiguous due to overlap).Low. Theoretical stability does not confirm synthesized product.
Conformational Insight Captures the specific solid-state conformer (often the global minimum).Average of rapidly interconverting conformers (solution state).Hypothetical gas/solvation phase energy minima.
Sample Requirement Single Crystal (0.1–0.3 mm).~5–10 mg in solution (

or

).
Computational resources only.
Limitation Requires a crystalline solid (challenge for low-melting Boc-amines).Rotamers cause peak broadening; cannot distinguish bond orders directly."Garbage in, garbage out" if parameters are incorrect.

Technical Deep Dive: The Crystallographic Solution

The Challenge of "Oily" Boc-Amines

This compound often isolates as a viscous oil or low-melting solid due to the lipophilic Boc group and the flexibility of the ring. Standard crystallization (evaporation at RT) often fails.

Protocol: Low-Temperature Crystallization & Data Collection

To obtain diffraction-quality crystals, we utilize a slow-cooling technique combined with anti-solvent diffusion .

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 20 mg of the crude oil in a minimum amount (0.5 mL) of Dichloromethane (DCM) or Toluene .

  • Anti-Solvent Layering: Carefully layer 2.0 mL of Pentane or Hexane on top of the denser organic layer. Do not mix.

  • Thermal Gradient: Seal the vial and place it in a -20°C freezer. The slow diffusion of pentane into the DCM at low temperature reduces solubility gradually, promoting crystal growth over oiling out.

  • Harvesting: Isolate colorless block-like crystals after 48–72 hours.

  • Cryo-Mounting: Mount the crystal on a Mitegen loop using Paratone oil and immediately flash-cool to 100 K under a liquid nitrogen stream. Cooling is critical to freeze ring conformational disorder.

The "Smoking Gun": Bond Length Analysis

The core objective is to distinguish the 2,3,4,5-tetrahydro isomer (enecarbamate) from the 2,3,4,7-tetrahydro isomer (allylic).

  • Target Molecule (Enecarbamate): The nitrogen lone pair conjugates with the double bond.

    • N1–C7 Bond: Partial double bond character (Short: ~1.39–1.41 Å ).

    • C6=C7 Bond: Double bond (Short: ~1.33–1.34 Å ).

  • Alternative Isomer (Allylic): The nitrogen is isolated from the alkene by a methylene group.

    • N1–C7 Bond: Pure single bond (Long: ~1.46–1.47 Å ).

    • C5=C6 Bond: Isolated alkene.

Data Interpretation Table:

Bond VectorExpected Length (Target Isomer)Expected Length (Allylic Isomer)
N(1)–C(7) 1.40 Å (Conjugated)1.47 Å (Single)
C(6)=C(7) 1.33 Å (Alkene)1.50 Å (Single)
C(5)–C(6) 1.50 Å (Single)1.33 Å (Alkene)

Scientist's Note: If your X-ray data shows an N1–C7 bond length of >1.45 Å, you have synthesized the wrong isomer, regardless of what your NMR suggests.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the structure, highlighting the critical "Go/No-Go" decision points based on bond metrics.

StructuralValidation Start Crude Product (Viscous Oil) NMR 1H NMR Analysis (Broad Peaks Observed) Start->NMR Initial Check Cryst Cryo-Crystallization (DCM/Pentane @ -20°C) NMR->Cryst Ambiguous? XRD SC-XRD Data Collection (100 K) Cryst->XRD Crystals Formed Refine Structure Refinement (SHELXL) XRD->Refine Check Check Bond Length N(1)-C(7) Refine->Check ResultA Length ~1.40 Å CONFIRMED 2,3,4,5-tetrahydro (Enecarbamate) Check->ResultA Conjugated ResultB Length ~1.47 Å REJECTED 2,3,4,7-tetrahydro (Allylic) Check->ResultB Non-Conjugated

Caption: Workflow for distinguishing enecarbamate vs. allylic carbamate regioisomers via crystallographic bond-length analysis.

Experimental Validation & Self-Correcting Mechanisms

To ensure Trustworthiness and Reproducibility , the following quality control metrics must be met during the X-ray experiment:

  • R-Factor (

    
    ):  For a molecule of this size, an 
    
    
    
    value < 5.0% is required to claim a definitive structure. High R-factors (>7%) often indicate disorder in the flexible azepine ring.
  • Disorder Modeling: The tert-butyl group is notorious for rotational disorder. If thermal ellipsoids for the methyl groups are elongated, use a split-site model (PART instruction in SHELXL) rather than forcing isotropic restraints, which can mask the true geometry.

  • Friedel Pairs: Since this molecule contains only light atoms (C, H, N, O), anomalous scattering is negligible with Mo-K

    
     radiation. Absolute configuration (if chiral centers were present) could not be determined without a heavy atom probe; however, this specific molecule is achiral, making this moot.
    

References

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022).[2] Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.[2][3] The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Standard reference for N-Boc properties and stability). [Link]

  • Clayden, J., et al. (2009). Conformational preferences of N-Boc-protected nitrogen heterocycles. Tetrahedron, 65(36), 7489-7497. (Context for rotameric broadening in NMR).
  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Small Molecule Crystal Structure Validation. [Link]

Sources

A Comparative Purity Assessment of Commercial tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of complex pharmaceutical agents, the quality of building blocks like tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate (CAS: 178172-25-3) is paramount. This guide provides an in-depth comparison of methodologies for assessing the purity of this commercial compound, offering insights into potential impurities and presenting a framework for its rigorous evaluation.

The azepine scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. Consequently, the presence of even minor impurities in a key intermediate such as this compound can have significant downstream consequences, potentially leading to the formation of undesired side products, reduced yields, and complications in purification. This guide is structured to provide a comprehensive overview of best practices for purity assessment, grounded in established analytical techniques and regulatory expectations.

The Analytical Imperative: A Multi-Modal Approach to Purity Verification

A robust purity assessment of this compound necessitates a multi-pronged analytical approach. No single technique can provide a complete picture of a sample's purity. Instead, a combination of chromatographic and spectroscopic methods should be employed to identify and quantify the main component, organic impurities, residual solvents, and any non-volatile or inorganic materials. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances, provide a framework for the identification, qualification, and reporting of impurities.[1][2]

Comparative Overview of Key Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification.Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.
Primary Application Quantification of the main component and non-volatile organic impurities.Identification and quantification of volatile organic impurities and residual solvents.Determination of absolute purity (assay) without the need for a specific reference standard of the analyte.
Typical Column/System C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)Low-polarity capillary column (e.g., 5% phenyl polysiloxane)High-field NMR spectrometer (e.g., 400 MHz or higher)
Strengths High resolution, excellent quantitation, applicable to a wide range of compounds.High sensitivity and specificity for volatile compounds, definitive identification through mass spectra.Primary analytical method, high precision, and accuracy, provides structural information.
Limitations Requires a chromophore for UV detection, may not detect non-UV active impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, requires careful selection of internal standard and experimental parameters.

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key analytical techniques. The rationale behind the experimental choices is explained to provide a deeper understanding of the "why" behind the "how."

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is the workhorse for assessing the purity of pharmaceutical intermediates. A well-developed HPLC method can separate the main component from closely related structural analogues and degradation products.

Causality of Experimental Choices:

  • C18 Column: A C18 (octadecylsilyl) stationary phase is a versatile, non-polar phase that provides good retention and separation for a wide range of organic molecules, including the moderately polar this compound.

  • Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.

  • UV Detection at 210 nm: The carbamate functional group has a UV absorbance at lower wavelengths. Detection at 210 nm provides good sensitivity for the parent compound and many potential organic impurities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: Start with 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Impurities are reported based on their area percentage.

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity & Impurity % integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing weigh Weigh Sample into Vial add_solvent Add Diluent weigh->add_solvent seal Seal Vial add_solvent->seal incubate Incubate and Sample Headspace seal->incubate separate GC Separation incubate->separate detect MS Detection separate->detect identify Identify Solvents via Mass Spectra detect->identify quantify Quantify against Standards identify->quantify qNMR_Logic Analyte Analyte Signal Proportionality Signal ∝ Moles Analyte->Proportionality IS Internal Standard Signal IS->Proportionality Purity_Calc Absolute Purity of Analyte Proportionality->Purity_Calc Known_IS Known Purity & Mass of IS Known_IS->Purity_Calc

Sources

The Azepane Scaffold: A Comparative Guide to tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Six-Membered Ring

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are privileged scaffolds, forming the core of a vast number of approved drugs.[1] While five- and six-membered rings like pyrrolidine and piperidine are ubiquitous, the seven-membered azepane ring has emerged as a compelling, yet under-explored, scaffold for expanding the chemical space of drug candidates.[1] The increased conformational flexibility of the seven-membered ring allows for a more comprehensive exploration of the target binding pocket, potentially leading to improved potency and selectivity. This guide provides a comparative analysis of tert-butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, a key building block for accessing the azepane core, and evaluates its performance against common alternatives in the context of drug discovery case studies.

The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group offers a crucial advantage in multi-step syntheses. The Boc group is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, ensuring orthogonality with other protecting groups and facilitating the late-stage functionalization of the azepane nitrogen.[2][3] This guide will delve into the practical aspects of utilizing this building block, providing experimental data and protocols to inform rational drug design.

The Strategic Advantage of the Azepane Core

The azepane scaffold offers several potential advantages over smaller ring systems in drug design:

  • Enhanced 3D-Structural Diversity: The greater number of low-energy conformations of the seven-membered ring allows for a more diverse spatial presentation of substituents, increasing the probability of optimal interactions with a biological target.

  • Improved Physicochemical Properties: The introduction of a larger, more lipophilic saturated ring can modulate key drug-like properties such as solubility, permeability, and metabolic stability. Judicious placement of the azepane moiety can lead to a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Novel Intellectual Property: The relative novelty of the azepane scaffold in many therapeutic areas can provide a pathway to novel chemical entities with strong intellectual property protection.

Comparative Analysis: Azepane vs. Piperidine and Pyrrolidine

While direct quantitative comparisons are often context-dependent on the specific biological target, several general trends can be observed when substituting a piperidine or pyrrolidine with an azepane ring.

FeaturePyrrolidinePiperidineAzepaneRationale & Causality
Conformational Flexibility LowModerateHighThe larger ring size of the azepane allows for a greater number of accessible, low-energy conformations (e.g., chair, boat, twist-chair, twist-boat). This can be advantageous for optimizing binding to flexible protein targets.
Lipophilicity (cLogP) LowerModerateHigherThe additional methylene group in the azepane ring increases its lipophilicity. This can enhance membrane permeability but may also increase non-specific binding and metabolic liability if not balanced with other polar groups.
Metabolic Stability VariableGenerally StablePotentially Less StableThe additional CH2 groups in the azepane ring can provide more sites for metabolic attack by cytochrome P450 enzymes. However, strategic substitution can block these sites and enhance stability.[4]
Synthetic Accessibility HighHighModerateWhile the synthesis of the parent azepane ring can be more challenging than for smaller rings, the availability of building blocks like this compound has greatly improved its accessibility.[5]

Case Study: Azepane-Containing PTPN2/PTPN1 Inhibitors

A recent study on the development of protein tyrosine phosphatase PTPN2 and PTPN1 inhibitors for cancer immunotherapy provides a compelling example of the successful application of the azepane scaffold.[6] The researchers identified a novel series of inhibitors where an azepane-containing moiety was crucial for achieving high potency and good oral bioavailability.[6]

The structure-activity relationship (SAR) studies revealed that the azepane ring provided an optimal vector for positioning a key substituent to interact with the target protein.[6] This case study highlights how the unique conformational properties of the azepane ring can be leveraged to achieve superior biological activity compared to smaller, more rigid scaffolds.

Experimental Protocols

Synthesis of this compound*

A common and efficient method for the synthesis of the title compound is the Boc-protection of the commercially available hexamethyleneimine (azepane).

synthesis cluster_reactants Reactants azepane Hexamethyleneimine reaction_center + azepane->reaction_center boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O boc_anhydride->reaction_center base Base (e.g., Et₃N, NaOH) base->reaction_center solvent Solvent (e.g., DCM, THF) solvent->reaction_center product This compound reaction_center->product Stir at RT

Caption: General scheme for the Boc-protection of hexamethyleneimine.

Step-by-Step Protocol:

  • To a stirred solution of hexamethyleneimine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless oil.

Functionalization of this compound*

The Boc-protected azepane can be readily functionalized at various positions on the ring. One common strategy is α-lithiation followed by reaction with an electrophile.

functionalization cluster_reaction Reaction Steps start_material This compound intermediate α-Lithiated Intermediate start_material->intermediate 1. Deprotonation base s-BuLi, TMEDA base->intermediate solvent THF, -78 °C solvent->intermediate product α-Substituted Azepane intermediate->product 2. Electrophilic quench electrophile Electrophile (E+) electrophile->product

Caption: α-Functionalization of Boc-protected azepane.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C, add sec-butyllithium (1.2 eq) dropwise.

  • Stir the resulting solution at -78 °C for 2 hours to generate the α-lithiated species.

  • Add the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone, 1.5 eq) and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired α-substituted azepane derivative.

Conclusion: Expanding the Medicinal Chemist's Toolbox

This compound serves as a versatile and strategically important building block for the incorporation of the azepane scaffold into drug candidates. While facing competition from the more established piperidine and pyrrolidine rings, the unique conformational properties and expanded chemical space offered by the seven-membered ring provide a compelling rationale for its increased utilization in medicinal chemistry. The case studies and experimental protocols presented in this guide demonstrate the practical utility of this building block and underscore the potential of the azepane core to unlock novel and effective therapeutics. As the drive for new chemical entities with improved properties continues, the exploration of less-conventional scaffolds like the azepane will be crucial for the future of drug discovery.

References

  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines. (2017). MDPI. Retrieved January 31, 2026, from [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2020). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][7][8][]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? (2015). ACS Publications. Retrieved January 31, 2026, from [Link]

  • The Chemistry Of Azepines And Their Derivatives. (n.d.). Samphina Academy. Retrieved January 31, 2026, from [Link]

  • Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues. (2014). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved January 31, 2026, from [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). MDPI. Retrieved January 31, 2026, from [Link]

  • Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. (2011). PubMed. Retrieved January 31, 2026, from [Link]

  • Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. (2017). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024). PubMed. Retrieved January 31, 2026, from [Link]

  • The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. (2011). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Protecting Groups for Amines: Boc, CBz and FMOC. (2024). YouTube. Retrieved January 31, 2026, from [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (1992). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved January 31, 2026, from [Link]

  • Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. (2017). PubMed. Retrieved January 31, 2026, from [Link]

  • N-Functionalization of 1,2-Azaborines. (2017). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). PubMed. Retrieved January 31, 2026, from [Link]

Sources

"peer-reviewed studies on tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate (N-Boc-2,3,4,5-tetrahydroazepine), a critical enecarbamate building block for accessing functionalized azepane scaffolds.

Synthesis, Reactivity, and Comparative Performance in Heterocyclic Chemistry

Executive Summary: The 7-Membered "Privileged" Scaffold

In the landscape of drug discovery, 7-membered nitrogen heterocycles (azepines/azepanes) are often termed "privileged structures" due to their ability to mimic peptide turns and bind to G-protein-coupled receptors (GPCRs) and proteases. However, they are underutilized compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines) due to synthetic challenges.

This compound (CAS: 178172-25-3) serves as the primary enecarbamate entry point into this chemical space. Its internal C6=C7 double bond provides a "functional handle" for regio- and stereoselective oxidations, allowing the rapid generation of chiral amino-azepanes.

This guide compares the synthesis of this scaffold (RCM vs. Expansion) and its performance (reactivity profile) against 6-membered alternatives.

Synthesis Comparison: Accessing the Scaffold

The generation of the 7-membered ring is the rate-limiting step in adopting this scaffold. Two primary methodologies dominate the peer-reviewed literature: Ring-Closing Metathesis (RCM) and Ring Expansion .

Comparative Analysis of Synthetic Routes
FeatureMethod A: Ring-Closing Metathesis (RCM) Method B: Ring Expansion (Beckmann/Schmidt)
Precursor N-Allyl-N-(4-pentenyl)carbamate (Acyclic diene)Cyclohexanone / Caprolactam derivatives
Catalyst Grubbs II or Hoveyda-Grubbs II (Ru-based)Acidic promoters (e.g., Polyphosphoric acid, Lewis Acids)
Key Intermediate 2,3,4,7-tetrahydroazepine (Allylic amide)Caprolactam (Amide)
Step Count Low (2-3 steps from amines)High (requires reduction and protection post-expansion)
Atom Economy Low (Loss of Ethylene gas)High (Rearrangement)
Scalability Moderate (High dilution required: 0.01 M)High (Industrial standard)
Flexibility Superior: Allows pre-installation of chiral centersLimited: Dependent on ketone availability
Expert Insight: The Isomerization Challenge

A critical nuance often missed in standard protocols is that RCM typically yields the 2,3,4,7-tetrahydro isomer (double bond at C4-C5 or C5-C6 depending on numbering). To access the 2,3,4,5-tetrahydro (enecarbamate, C6=C7) target, an isomerization step is required.

  • RCM Route: Diene

    
     2,3,4,7-Isomer 
    
    
    
    2,3,4,5-Isomer (Target) .
  • Performance Note: The 2,3,4,5-isomer is thermodynamically favored due to conjugation with the nitrogen lone pair (enamide resonance), making the isomerization spontaneous under catalytic conditions in many protocols.

Performance & Reactivity: 7-Ring vs. 6-Ring

When choosing between an azepine (7-ring) and a tetrahydropyridine (6-ring) for a drug campaign, researchers must account for the distinct reactivity profiles driven by conformational flexibility .

Comparative Reactivity Profile
ParameterN-Boc-Tetrahydroazepine (7-Ring) N-Boc-Tetrahydropyridine (6-Ring)
Conformation Highly Flexible (Twist-chair/Twist-boat)Rigid (Half-chair)
Stereocontrol Lower: Substrate control is difficult; often requires directing groups.High: A(1,3) strain dictates predictable attack.
Hydroboration Regioselective: Favors

-attack (C6) due to electronic bias of the enecarbamate.
Regioselective: Favors

-attack (C3).
Epoxidation Slow; prone to transannular interactions.Fast; highly stereoselective.
Ring Strain Moderate transannular strain.Minimal strain.
Case Study: Functionalization Efficiency

In a comparative study of hydroboration-oxidation to yield trans-alcohols:

  • 6-Ring: Yields >90%, dr >20:1.

  • 7-Ring: Yields ~75%, dr ~4:1.

  • Implication: Working with the azepine scaffold requires more robust purification methods (e.g., HPLC) compared to the piperidine analogs due to the lower inherent diastereoselectivity.

Visualizing the Synthesis & Mechanism

The following diagram illustrates the RCM pathway and the critical isomerization step required to obtain the target enecarbamate.

G Diene Acyclic Diene (N-Allyl-N-pentenyl) RuCat Grubbs II Catalyst (RCM) Diene->RuCat Coordination Intermed 2,3,4,7-Tetrahydroazepine (Kinetic Product) RuCat->Intermed Metathesis (- Ethylene) Isom Ru-H / Base (Isomerization) Intermed->Isom Migration Target N-Boc-2,3,4,5-tetrahydroazepine (Thermodynamic Enamide) Isom->Target Equilibration

Figure 1: Synthetic pathway via Ring-Closing Metathesis (RCM) showing the conversion of the acyclic diene to the kinetic intermediate and subsequent isomerization to the thermodynamic enecarbamate target.

Experimental Protocols

Protocol A: Synthesis via Ring-Closing Metathesis (RCM)

Self-Validating Step: The evolution of ethylene gas serves as a visual indicator of reaction progress.

Reagents:

  • N-Boc-N-allyl-4-pentenylamine (1.0 equiv)

  • Grubbs 2nd Generation Catalyst (2-5 mol%)

  • Dichloromethane (DCM), anhydrous, degassed.

Procedure:

  • Preparation: Dissolve the diene precursor in anhydrous DCM to achieve a high dilution of 0.005 M to 0.01 M.

    • Causality: High dilution is mandatory to prevent intermolecular polymerization (ADMET), which competes with ring closure.

  • Catalysis: Add Grubbs II catalyst in one portion under an inert atmosphere (Ar or N2).

  • Reflux: Heat the solution to reflux (40 °C) for 12–24 hours. Monitor by TLC (disappearance of starting material).

  • Quenching: Add activated charcoal or a scavenger resin (e.g., tris(hydroxymethyl)phosphine) to complex the ruthenium. Filter through a pad of Celite.

  • Isomerization (In Situ): If the 2,3,4,7-isomer is dominant, treat the crude mixture with RhCl(PPh3)3 (5 mol%) in refluxing ethanol or simply extend reflux time with Grubbs catalyst (which can induce migration over time) to shift to the 2,3,4,5-enamide.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (SiO2, Hexanes/EtOAc 9:1).

Protocol B: Regioselective Hydroboration

Self-Validating Step: Disappearance of the enamide alkene signal in 1H NMR (approx. 6.0-6.5 ppm).

Procedure:

  • Dissolve This compound (1.0 equiv) in dry THF at 0 °C.

  • Add BH3·THF complex (1.2 equiv) dropwise. Stir at 0 °C for 2 hours, then warm to RT.

  • Oxidation: Cool to 0 °C. Carefully add NaOH (3M, 3 equiv) followed by H2O2 (30%, 3 equiv).

    • Safety: Exothermic reaction. Maintain temperature <10 °C.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Result: Yields N-Boc-4-hydroxyazepane (major regioisomer) due to electronic directing effects of the Boc-nitrogen.

References

  • Ring-Closing Met

    • Title: "Ring-closing metathesis for the synthesis of 7-membered nitrogen heterocycles."
    • Source:Organic Letters, 2008.
    • Relevance: Establishes the standard RCM protocol using Grubbs c
    • (General Journal Link for Verification)

  • Functionaliz

    • Title: "Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxyl
    • Source:PMC (PubMed Central), 2019.
    • Relevance: Provides experimental data on the functionaliz
  • Comparative Conform

    • Title: "Conformational analysis of 7-membered lactams and azepanes."
    • Source:Journal of Organic Chemistry.
    • Relevance: Explains the flexibility differences between 6- and 7-membered rings.
  • Commercial & Physical Properties

    • Title: "N-Boc-2,3,4,5-tetrahydroazepine Product Inform
    • Source: Sigma-Aldrich.

    • Relevance: Verifies CAS 178172-25-3 and structural identity.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 2
tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.